Cannflavin A is a prenylated flavonoid uniquely found in Cannabis sativa L. It was first isolated and characterized in 1985-1986 by researchers seeking to identify novel bioactive compounds in cannabis beyond the well-known cannabinoids. The initial discovery revealed two novel compounds, named this compound and Cannflavin B, which were isolated from a cannabinoid-free ethanolic extract of cannabis plant material [1].
The complete biosynthetic pathway for Cannflavins A and B was elucidated in 2019 through a combination of phylogenomic and biochemical approaches [4] [5]. This research identified the specific enzymes responsible for the unique modifications that create these cannabis-specific flavonoids.
Figure 1: Biosynthetic Pathway of Cannflavins A and B in Cannabis sativa L. The pathway branches from the general flavonoid pathway through the action of two key enzymes: CsOMT21 and CsPT3 [4] [5].
The biosynthetic pathway involves two key enzymatic reactions:
The earliest documented biological activity of this compound was its potent anti-inflammatory effect, which represented one of the most significant initial findings regarding its therapeutic potential.
Table 1: Anti-inflammatory Profile of this compound
| Activity Metric | Result | Experimental Context | Source |
|---|---|---|---|
| Prostaglandin E2 Inhibition | Significant inhibition | Human rheumatoid synovial cells in culture | [1] |
| Potency Comparison | ~30 times more potent than aspirin | In vitro anti-inflammatory activity | [4] [6] |
| Molecular Targets | PGE2 synthase, 5-lipoxygenase | Enzyme inhibition studies | [3] |
The anti-inflammatory mechanism involves:
Recent investigations have revealed promising anti-cancer properties of this compound, particularly in bladder cancer models, demonstrating multiple mechanisms of action against cancer cells.
Table 2: Anti-Cancer Effects of this compound in Bladder Cancer Models
| Effect Category | Experimental Finding | Significance | Source |
|---|---|---|---|
| Cytotoxicity | Concentration-dependent reduction in cell viability | Demonstrates direct anti-cancer activity | [8] [9] |
| Apoptosis Induction | Activation of caspase 3 cleavage | Confirms programmed cell death mechanism | [8] [9] |
| Invasion Inhibition | ~50% reduction in invasion via Matrigel assay | Suggests potential to limit metastasis | [8] [9] |
| Chemotherapeutic Synergy | Additive to synergistic effects with gemcitabine/cisplatin | Supports combination therapy approach | [8] [9] |
| Cannabinoid Synergy | Synergistic with THC, CBD, CBC, cannabivarin | Suggests entourage effects within cannabis components | [8] [9] |
The combination effects of this compound with conventional chemotherapeutic agents displayed a complex profile, ranging from antagonistic to additive and synergistic depending on the specific drugs and concentrations used [8] [9]. This highlights the importance of precise dosing regimens in potential therapeutic applications.
Research has also investigated the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease pathology, revealing a interesting biphasic response.
Emerging evidence suggests that the anti-cancer potential of this compound extends beyond bladder cancer, with preliminary investigations indicating activity against other malignancies.
Despite the promising therapeutic profile of this compound, several significant challenges remain to be addressed in future research and development.
Cannflavin A is biosynthesized through a branch of the general flavonoid pathway in C. sativa. The process involves two key enzymatic steps [1]:
This compound exerts its effects through multiple biological pathways, with strong evidence for anti-inflammatory and anti-cancer activities.
This compound's anti-inflammatory effect is about thirty times more potent than aspirin [2]. Key mechanisms include:
The following diagram illustrates these primary anti-inflammatory pathways:
Recent preclinical studies highlight this compound's potential as an anti-cancer agent, particularly in models of bladder cancer.
Accurate quantification of Cannflavins in complex cannabis chemovars requires validated analytical methods. Here is a detailed protocol for a validated HPLC-PDA method [5]:
| Parameter | Specification |
|---|---|
| Objective | Determine content of Cannflavins A, B, and C in cannabis chemovars |
| Instrumentation | HPLC with Photodiode Array (PDA) Detector |
| Column | Luna C18 (150 × 4.6 mm, 3 μm) |
| Mobile Phase | Acetonitrile and Water (65:35, v/v), both containing 0.1% formic acid |
| Flow Rate | 1 mL/min |
| Run Time | 20 min |
| Detection Wavelength | 342.4 nm |
| Injection Volume | 10 μL |
| Column Temperature | 25 °C |
| Linear Range | 5–500 ppm (R² > 0.99) |
| Method Validation | Recovery (82-98%); Intra-day & Inter-day RSD ≤ 5.29% |
Despite its therapeutic promise, research on this compound faces hurdles. A significant challenge is its low natural abundance in the cannabis plant, which has limited studies to small-scale pre-clinical investigations and hampered clinical translation [6]. Future research strategies focus on:
Cannflavins A and B are prenylated flavonoids unique to Cannabis sativa L., recognized for their potent anti-inflammatory activity, which has been reported to be approximately thirty times greater than that of aspirin in preclinical evaluations [1] [2]. Their biosynthesis represents a specialized branch from the general phenylpropanoid and flavonoid pathways [1].
The core pathway for Cannflavin A and B biosynthesis is a two-step reaction sequence originating from the widespread plant flavone, luteolin [1] [3] [4]: Luteolin → Chrysoeriol → this compound and Cannflavin B
The biosynthesis is mediated by two key enzymes:
The diagram below illustrates the complete biosynthetic pathway from fundamental precursors to the final cannflavins.
The biosynthetic pathway of Cannflavins A and B from primary metabolites.
The following table summarizes the physical characteristics of the key enzyme-encoding genes involved in the flavonoid pathway in Cannabis sativa, including those specific to cannflavin biosynthesis [5].
| Enzyme/Gene Family | Number of Identified Genes in *C. sativa* | Predicted Subcellular Localization | Key Function in Pathway |
|---|---|---|---|
| PAL (CsPAL) | 7 | Cytoplasm, Nucleus, Chloroplast | Conversion of phenylalanine to cinnamic acid |
| C4H (CsC4H) | 2 | Cytoplasm, Chloroplast | Hydroxylation of cinnamic acid to p-coumaric acid |
| 4CL (Cs4CL) | 6 | Cytoplasm, Chloroplast, Nucleus | Activation of coumaric acid to its CoA ester |
| CHS (CsCHS) | 7 | Cytoplasm, Chloroplast, Nucleus | Formation of chalcone scaffold |
| CHI (CsCHI) | 4 | Cytoplasm, Chloroplast | Isomerization of chalcone to naringenin |
| FLS (CsFLS) | 5 | Cytoplasm, Chloroplast, Nucleus | Produces flavonols from dihydroflavonols |
| FNS (CsFNS) | 8 | Cytoplasm, Chloroplast, Nucleus | Produces flavones (e.g., Apigenin, Luteolin) |
| OMT (CsOMT) | 3 | Cytoplasm | Methylation of luteolin to chrysoeriol (CsOMT21) |
| PT (CsPT) | 8 | Cytoplasm, Chloroplast | Prenylation of chrysoeriol to cannflavins (CsPT3) |
Identification of the cannflavin biosynthesis pathway was achieved through a combination of phylogenomic and biochemical approaches [1] [3] [4].
A study conducted in 2022 performed a conjoin analysis of gene expression (RNA-seq) with metabolomics from different tissues and chemovars of C. sativa [5]. This helped screen for step-by-step enzymes catalyzing the pathway.
The workflow below outlines the key steps for the functional characterization of biosynthetic enzymes.
Key experimental workflow for characterizing enzymes in the cannflavin pathway.
The low natural abundance of cannflavins in C. sativa is a major bottleneck for their development and application [2]. The identification of CsOMT21 and CsPT3 provides a tractable route for metabolic engineering [1] [4].
Cannflavin A and B are prenylated flavonoids, a class of specialized metabolites unique to Cannabis sativa L. They are structurally distinct from cannabinoids and are based on a flavone backbone (C6-C3-C6 system) derived from luteolin [1] [2].
Table 1: Fundamental Chemical Characteristics
| Characteristic | This compound | Cannflavin B |
|---|---|---|
| IUPAC Name | 6-[(2E)-3,7-Dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one [3] | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one [3] |
| Molecular Formula | C₂₆H₂₈O₆ [3] | C₂₁H₂₀O₆ [3] |
| Molecular Weight | 436.5 g/mol | 368.4 g/mol |
| Prenyl Side Chain | Geranyl (C10 chain) [1] [4] | Dimethylallyl (Prenyl, C5 chain) [1] [4] |
| Side Chain Location | C-6 position of the flavone A-ring [1] | C-6 position of the flavone A-ring [1] |
| Shared Core Structure | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | 5,7-dihydroxy-2-(4-hydroxy-3-methox-phenyl)chromen-4-one |
The geranyl group of this compound and the prenyl group of Cannflavin B significantly increase their lipophilicity compared to non-prenylated flavones, enhancing membrane permeability and cellular uptake [2].
This compound and B share a common biosynthetic origin that branches from the general plant flavonoid pathway. The identification of the specific enzymes involved offers a tractable route for metabolic engineering [5] [6].
The biosynthetic pathway of Cannflavins A and B, branching from the general flavonoid pathway via two key enzymes [5].
Both Cannflavins A and B exhibit potent anti-inflammatory properties, but research also suggests wider therapeutic applications.
Table 2: Comparative Pharmacological Profile
| Activity | This compound | Cannflavin B |
|---|---|---|
| Anti-inflammatory | Potent inhibitor of PGE2, mPGES-1, and 5-LO [3] [7] [8]. | Potent inhibitor of PGE2, mPGES-1, and 5-LO [3] [7] [8]. |
| Anti-inflammatory Potency | ~30x more potent than aspirin (in vitro) [5] [6] [7]. | ~30x more potent than aspirin (in vitro) [5] [6] [7]. |
| Anticancer | Shown synergistic with cannabinoids in bladder cancer cells [2]. Studied for Glioblastoma [2]. | Isomer (Isocannflavin B) suppresses breast & pancreatic cancer cell proliferation [4]. Studied for Glioblastoma [2]. |
| Neuroprotective | Inhibits amyloid-beta fibrillation (at low conc.) [4]. Potential application in Alzheimer's research [4]. | Information limited in search results. |
| Antiparasitic | Strong antileishmanial activity (IC₅₀ 10.3 μM) [9]. | Moderate antileishmanial activity (IC₅₀ 13.6 μM) [9]. |
| Molecular Targets | PGE2, mPGES-1, 5-LO [3] [7] [8], TAK1 (predicted via docking) [7]. | PGE2, mPGES-1, 5-LO [3] [7] [8]. |
A 2023 computational study proposed Transforming Growth Factor-beta-Activated Kinase 1 (TAK1) as a potential molecular target for this compound [7]. Molecular docking and dynamics simulations indicated that this compound binds with high affinity and stability to the ATP binding site of TAK1, a key regulator in the TNF-induced NF-κβ signaling pathway, suggesting a novel mechanism for its anti-inflammatory action, particularly in conditions like rheumatoid arthritis [7].
Accurate quantification is challenging due to low abundance and overlapping signals from more abundant cannabinoids. A validated HPLC-UV/PDA method has been developed for simultaneous determination of both compounds [10] [2].
Table 3: Key Parameters of a Validated HPLC-UV/PDA Method [10] [2]
| Parameter | Specification |
|---|---|
| Column | Luna C18 (150 × 4.6 mm, 3 μm) |
| Mobile Phase | Acetonitrile:Water (65:35, v/v), both with 0.1% formic acid |
| Elution | Isocratic |
| Flow Rate | 1 mL/min |
| Detection (PDA) | 342.4 nm |
| Linear Range | 5 - 500 ppm (R² > 0.99) |
| Recovery | 82% - 98% |
| Precision (% RSD) | Intra-day & Inter-day ≤ 5.29% |
For the analysis of cannflavins in hemp inflorescences, a selective extraction protocol is recommended to reduce interference from high-concentration cannabinoids [8]:
Despite their promise, significant hurdles remain in translating cannflavins into clinical therapeutics:
Cannabis sativa L. produces a remarkable array of specialized secondary metabolites, with growing scientific interest expanding beyond the well-characterized cannabinoids like Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) to encompass other chemical classes such as prenylflavonoids. These prenylated flavonoid compounds represent a structurally distinct group of phytochemicals characterized by the attachment of prenyl (C5) or geranyl (C10) side chains to a flavone backbone. The most significant members of this group are the cannflavins (A, B, and C), which are relatively unique to C. sativa and have demonstrated considerable pharmacological potential in preclinical research [1]. While over 20 flavonoids have been identified in C. sativa, most being flavone (apigenin and luteolin) and flavonol (kaempferol and quercetin) aglycones and glycosides, the prenylated/geranylated flavones have attracted particular research interest due to their distinct bioactivities and taxonomic significance [1] [2].
The historical context of cannflavin research dates to 1981 when preliminary observations noted that compounds in a phytocannabinoid-free extract of C. sativa leaves influenced prostaglandin E2 (PGE2) production in mice [1]. Subsequent work identified specific anti-inflammatory properties, leading to the structural elucidation of cannflavins A and B via nuclear magnetic resonance (NMR) spectroscopy [1]. Recent years have witnessed renewed interest in these compounds, fueled by advances in analytical technologies and the growing recognition of the entourage effect - the synergistic interaction between cannabinoids and other plant compounds like terpenes and flavonoids [1] [3] [2]. This technical guide provides a comprehensive scientific overview of C. sativa prenylflavonoids, covering their chemistry, biosynthesis, bioactivities, and analytical methods for researchers and drug development professionals.
The cannflavins represent a specialized subclass of flavonoids characterized by their unique prenylation patterns on the flavone backbone. The fundamental flavonoid structure consists of C6–C3–C6 rings (rings A and B connected by a three-carbon ring C), with cannflavins distinguished by specific modifications at key positions [4]:
These prenylation and methoxylation modifications significantly enhance the lipophilicity of cannflavins compared to non-prenylated flavonoids, improving their membrane permeability and potentially influencing receptor binding capabilities [4]. While cannflavins are often described as unique to C. sativa, this compound has also been identified in Mimulus bigelovii (Phrymaceae family), whereas cannflavin B and C appear to be more exclusive to cannabis [1] [4]. An 8-prenylated isomer of cannflavin B, known as isocannflavin B (FBL-03G; caflanone), has also been synthesized and demonstrates notable bioactive properties [1].
Table 1: Quantitative Distribution of Cannflavins in Different Cannabis Chemovars (HPLC Analysis)
| Cannflavin | Concentration Range (ppm) | Relative Abundance | Tissue Distribution |
|---|---|---|---|
| This compound | 15.2 - 478.38 ppm | Most abundant in most chemovars | Primarily in flowers and leaves |
| Cannflavin B | Typically < 10 ppm | Intermediate abundance | Flowers and leaves (lower than CFA) |
| Cannflavin C | Trace amounts | Lowest abundance | Specific high-THC chemovars |
The structural diversity of cannflavins directly influences their biological activities and potential therapeutic applications. The presence of the prenyl/geranyl groups at C-6 and methoxy group at the 3'-O position are critical for their observed potent anti-inflammatory effects and other bioactivities [1] [4]. The content and profile of cannflavins in cannabis plants vary significantly based on genetic factors (chemovar), environmental conditions, and plant development stage, with higher elevations positively impacting this compound, B, and C content in genetically identical plants [1].
The biosynthesis of cannflavins in C. sativa occurs through coordinated enzymatic processes that integrate the phenylpropanoid pathway with flavonoid backbone formation, followed by specific prenylation and methylation steps that create the characteristic cannflavin structures [1].
The initial stages of cannflavin biosynthesis follow the well-conserved flavonoid biosynthetic pathway common to many plants:
The transformation of the common flavonoid luteolin into the specialized cannflavins involves two critical enzymatic modifications:
The following diagram illustrates the complete biosynthetic pathway from primary metabolites to the final cannflavin structures:
Biosynthetic pathway of cannflavins from phenylalanine precursor.
This specialized biosynthesis occurs primarily in the glandular trichomes of female flowers, which are also the production sites for cannabinoids and terpenes [1] [5]. The tissue-specific distribution of cannflavins shows their presence in seedlings, leaves, flowers, and fruits, but they are undetectable in roots and seeds [1]. Furthermore, flavonoid profiles vary during plant development, with changing patterns observed in bracts throughout growth stages [1].
Cannflavins demonstrate a diverse range of biological activities with significant therapeutic potential. Their most extensively studied property is anti-inflammatory activity, but emerging research also reveals neuroprotective, anticancer, and antiparasitic effects.
The anti-inflammatory mechanisms of cannflavins, particularly this compound and B, have been characterized at the molecular level:
Research has revealed promising neuroprotective properties for cannflavins:
Investigations into the anticancer properties of cannflavins have yielded promising results:
Other significant biological activities include:
The following diagram illustrates the key molecular targets and mechanisms through which cannflavins exert their anti-inflammatory effects:
Anti-inflammatory mechanisms of cannflavins targeting mPGES-1 and 5-LO enzymes.
Accurate analysis and quantification of cannflavins present significant analytical challenges due to their structural similarity, low abundance in plant material, and coexistence with abundant cannabinoids and terpenes. Several advanced chromatographic methods have been developed to address these challenges.
A recently developed and validated HPLC-Photodiode Array (HPLC-PDA) method provides a robust approach for simultaneous quantification of all three major cannflavins [4]:
Chromatographic Conditions:
Method Validation Parameters:
Application to Cannabis Chemovars:
Table 2: Validated HPLC-UV/PDA Method Parameters for Cannflavin Analysis
| Validation Parameter | Specification | Results |
|---|---|---|
| Linear Range | 5-500 ppm | R² > 0.99 |
| Recovery Rate | - | 82-98% |
| Intra-day Precision | % RSD | ≤5.29% |
| Inter-day Precision | % RSD | ≤5.29% |
| Detection Wavelength | 342.4 nm | Maximum absorbance |
| Retention Time | < 20 min | All three cannflavins |
Effective cannflavin analysis requires optimized extraction protocols:
Despite significant advances in understanding cannabis prenylflavonoids, several important research gaps remain to be addressed:
Future research directions should focus on leveraging emerging omics technologies (genomics, transcriptomics, proteomics, and metabolomics) to fully characterize the flavonoid biosynthetic pathway in C. sativa [1]. Biotechnological approaches including metabolic engineering in heterologous hosts or cannabis cell cultures offer promising avenues for enhanced production of these valuable compounds [1]. Additionally, well-designed clinical trials are essential to translate promising preclinical findings into validated human therapeutics.
Cannflavin A is a prenylated flavone with moderate solubility in organic solvents like DMSO and ethanol, but poor aqueous solubility. Its key physicochemical parameters are summarized below.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value / Description |
|---|---|
| Molecular Weight | 436.50 g/mol |
| CAS Number | 76735-57-4 |
| Appearance | Light yellow to yellow solid powder |
| LogP | 6.4 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 7 |
| SMILES | CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C |
Table 2: Solubility Profile and Stock Solution Preparation [1]
| Solvent / System | Solubility / Formulation Protocol |
|---|---|
| In Vitro Solubility | "May dissolve in DMSO (in most cases), if not, try other solvents such as H2O, Ethanol, or DMF..." |
| Stock Solution (Example) | For a 10 mM solution: Dissolve 4.36 mg of this compound in 1 mL of DMSO. |
| Injection Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 (i.e., 100 μL DMSO stock → 50 μL Tween 80 → 850 μL Saline) |
| Injection Formulation 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 |
| Injection Formulation 3 | DMSO : Corn oil = 10 : 90 |
| Oral Formulation 1 | Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) |
Proper handling and storage are critical for maintaining the stability and bioactivity of this compound in experimental settings.
Table 3: Stability and Storage Conditions [1]
| Form | Recommended Storage Conditions |
|---|---|
| Powder | -20°C for 3 years; 4°C for 2 years. |
| Solubilized (in solvent) | -80°C for 6 months; -20°C for 1 month. |
| Shipping | "Room temperature (This product is stable at ambient temperature for a few days during ordinary shipping...)" |
This method is suitable for the quantitative analysis of this compound in cannabis plant material and extracts [2].
For complex matrices like hemp extracts where UV detection may be insufficient, an LC-MS method is preferred [3].
The solubility and stability of this compound are directly influenced by its molecular structure. The following diagram illustrates the key structural features and their functional consequences.
Key structural features of this compound and their direct impacts on its physicochemical properties and stability.
This compound is a prenylated flavonoid uniquely found in Cannabis sativa L. that has garnered significant scientific interest due to its potent anti-inflammatory and neuroprotective properties. First identified in the 1980s, this compound represents a specialized metabolite in cannabis that is structurally distinct from cannabinoids and demonstrates remarkable biological activities. [1] [2] Particularly noteworthy is its 30-fold greater anti-inflammatory potency compared to aspirin (acetylsalicylic acid), making it a compelling candidate for therapeutic development. [3] Despite this promise, this compound is present in relatively low abundance in hemp plant material, typically constituting less than 0.2% of dry weight in most hemp varieties, which presents substantial challenges for its isolation and purification. [4] [1]
Recent research has revealed that this compound exhibits significant biological activities beyond its well-documented anti-inflammatory effects. Notably, studies have demonstrated its potent inhibition of the enzyme kynurenine-3-monooxygenase (KMO), a key regulator in the neurotoxic branch of the kynurenine pathway. [5] [6] This pathway is implicated in various neuroinflammatory and neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease. The inhibitory activity of this compound against KMO (IC₅₀ = 29.4 μM) positions it as a promising therapeutic candidate for conditions characterized by dysregulated tryptophan metabolism. [5]
The selection and preparation of plant material significantly influence the yield and efficiency of this compound extraction. Hemp aerial parts, particularly female inflorescences, have been identified as the most abundant source of this compound, with varying concentrations across different hemp cultivars. [4] [6] Proper preparation of plant material involves:
Notably, this compound has been identified as the most abundant cannflavin in nearly all examined hemp varieties, though its concentration varies significantly between chemovars, ranging from 15.2 to 478.38 ppm according to recent analyses. [7]
Various extraction techniques have been employed for the initial recovery of this compound from hemp material, each with distinct advantages and limitations:
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent Systems | Temperature Conditions | Efficiency Notes | Applications |
|---|---|---|---|---|
| Dynamic Maceration | Ethanol, Acetone, Ethyl Acetate | Room temperature | Acetone shows superior flavonoid recovery | Research-scale extraction |
| Accelerated Solvent Extraction | Ethanol-Water mixtures | Elevated temperatures (40-60°C) | Improved kinetics but risk of degradation | High-throughput processing |
| Supercritical Fluid Extraction | CO₂ with/without ethanol modifier | Supercritical conditions | Selective extraction; requires optimization | Commercial-scale production |
| Sequential Extraction | Hexane → CH₂Cl₂ → EtOAc → EtOH | Room to moderate temperature | Fractionation of compounds by polarity | Comprehensive metabolite profiling |
Solvent selection critically influences this compound recovery efficiency. While ethanol has been traditionally used for cannabinoid extraction, acetone has demonstrated superior efficacy for flavonoid extraction from hemp inflorescences. [4] This superiority is attributed to acetone's optimal polarity for solubilizing prenylated flavonoids while extracting fewer interfering compounds. For cannflavin-specific extraction, researchers have developed a sequential extraction approach beginning with hexanes to remove lipophilic components (including chlorophyll and waxes), followed by dichloromethane or acetone for flavonoid extraction. [1]
Table 2: Solvent Efficiency for this compound Extraction
| Solvent | This compound Yield | Advantages | Disadvantages | Recommended Applications |
|---|---|---|---|---|
| Acetone | High | Excellent flavonoid solubility, moderate polarity | Higher water solubility complicates concentration | Primary extraction for analytical purposes |
| Ethyl Acetate | Moderate to High | Good selectivity for mid-polarity flavonoids | Lower extraction efficiency for polar compounds | Follow-up extraction after defatting |
| Ethanol | Moderate | Generally recognized as safe (GRAS), broad spectrum | Extracts more chlorophyll and polar compounds | Nutraceutical and pharmaceutical applications |
| Dichloromethane | High | Excellent flavonoid solubility, easy evaporation | Toxicity concerns, environmental impact | Research applications with proper safety |
Following initial extraction, multi-step chromatographic purification is necessary to obtain this compound in high purity due to the complex nature of hemp extracts and the low natural abundance of cannflavins. Effective purification protocols typically involve:
The gram-scale purification of this compound has been successfully demonstrated using these combined techniques, enabling sufficient quantities for comprehensive biological evaluation. [5] [6]
Robust analytical methods are essential for the identification, quantification, and quality control of this compound throughout the extraction and purification process. The following methods have been validated for this compound analysis:
Figure 1: Comprehensive Workflow for this compound Extraction and Purification from Hemp
This compound exhibits a multifaceted pharmacological profile with several identified molecular targets:
Kynurenine-3-Monooxygenase (KMO) Inhibition: this compound demonstrates dose-dependent inhibition of KMO (IC₅₀ = 29.4 μM), a key enzyme in the neurotoxic branch of the kynurenine pathway. [5] Surface plasmon resonance (SPR) studies have confirmed direct binding to KMO with a binding affinity of 4.1 × 10⁻⁵ M, competitively with the well-characterized inhibitor Ro 61-8048. [5] [6] This inhibition shifts tryptophan metabolism toward neuroprotective metabolites (kynurenic acid) and away from neurotoxic metabolites (quinolinic acid).
Anti-inflammatory Mechanisms: this compound potently inhibits key enzymes in the inflammatory cascade, including microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), resulting in reduced prostaglandin E₂ production. [4] [1] This dual inhibition provides a favorable alternative to conventional NSAIDs that are associated with gastrointestinal side effects.
Figure 2: this compound Modulation of the Kynurenine Pathway Showing Neuroprotective Shift
The unique molecular targets of this compound suggest potential therapeutic applications for several pathological conditions:
Objective: To extract and purify this compound from hemp aerial parts at gram-scale for research applications.
Materials:
Procedure:
Extraction:
Vacuum Liquid Chromatography:
Flash Chromatography:
Preparative HPLC:
Expected Yield: 0.1-0.3% w/w from starting plant material, depending on hemp variety.
Objective: To quantify this compound in hemp extracts and purified preparations.
HPLC-UV/PDA Conditions:
Validation Parameters:
The extraction and purification of this compound from hemp, while challenging due to its low natural abundance, can be achieved through optimized protocols that combine solvent extraction with multi-step chromatographic purification. The gram-scale preparation of this compound has been successfully demonstrated, enabling further investigation of its promising biological activities. [5] [6] The development of validated analytical methods, particularly HPLC-UV/PDA with detection at 342.4 nm, provides reliable tools for quality control throughout the extraction process. [7]
The significant neuroprotective potential of this compound through KMO inhibition, coupled with its established anti-inflammatory properties, positions this unique hemp-derived flavonoid as a compelling candidate for therapeutic development. [5] [1] Future work should focus on metabolic engineering approaches and synthetic biology strategies to increase production yields, as the identification of the specific prenyltransferase (CsPT3) and O-methyltransferase (CsOMT21) enzymes involved in this compound biosynthesis offers opportunities for heterologous production. [8] Standardized extraction protocols and comprehensive analytical methods will be essential for advancing this compound from a botanical curiosity to a clinically relevant therapeutic agent.
Cannflavins are a unique subclass of prenylated flavonoids found predominantly in Cannabis sativa. Among them, Cannflavin A (CF-A) has garnered significant research interest due to its potent anti-inflammatory activity, reported to be thirty times greater than that of aspirin, as well as its neuroprotective and anti-proliferative properties [1] [2] [3]. Unlike the more abundantly present cannabinoids, cannflavins occur in relatively low concentrations within the plant, making the development of sensitive and reliable analytical methods paramount for accurate quantification [1]. This document details a validated High-Performance Liquid Chromatography coupled with a Photodiode Array Detector (HPLC-PDA) method for the determination of this compound in various cannabis chemovars. The protocol is designed to be straightforward, accurate, and selective, providing researchers and drug development professionals with a robust tool for the chemical profiling of cannabis plants [4] [5] [6].
This method utilizes reversed-phase HPLC for the separation of cannflavins from other compounds in a cannabis extract. The analysis is isocratic, meaning the mobile phase composition remains constant throughout the run, which contributes to the method's simplicity and robustness. Separation is achieved based on the differential partitioning of analytes between a non-polar stationary phase (C18 column) and a polar mobile phase. The Photodiode Array Detector (PDA) is employed for detection, allowing for the simultaneous acquisition of spectra across a range of wavelengths. The target analytes, particularly this compound, are monitored at their absorbance maximum of 342.4 nm, which provides optimal sensitivity and minimizes potential interference from other matrix components [4] [5].
The table below summarizes the optimized chromatographic parameters for the separation of this compound.
Table 1: HPLC-PDA Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | Phenomenex Luna C18(2) (150 × 4.6 mm, 3 μm) |
| Mobile Phase | Acetonitrile : Water (65:35, v/v), both containing 0.1% formic acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 μL |
| Run Time | 20 minutes |
| Detection Wavelength | 342.4 nm |
| PDA Wavelength Range | 190 - 400 nm (for spectral acquisition) |
The method was validated per ICH guidelines [4] [6]. The following performance characteristics were confirmed:
Table 2: Method Validation Parameters
| Validation Parameter | Result for this compound |
|---|---|
| Linearity Range | 5 - 500 μg/mL (ppm) |
| Correlation Coefficient (R²) | > 0.99 |
| Accuracy (% Recovery) | 82% - 98% |
| Precision (Intra-day RSD) | ≤ 5.29% |
| Precision (Inter-day RSD) | ≤ 5.29% |
System suitability tests should be performed before sample analysis. A typical test includes injecting a standard solution at the mid-range of the calibration curve and verifying that parameters like retention time reproducibility, theoretical plate count, and tailing factor meet pre-defined acceptance criteria.
Understanding the biosynthetic origin of this compound provides context for its distribution in the plant. The pathway is a branch from the general phenylpropanoid and flavonoid pathways, specific to Cannabis sativa [2]. The key precursors are luteolin, a common plant flavone, and prenyl donors.
Diagram 1: Biosynthesis of cannflavins from luteolin. GPP: Geranyl diphosphate; DMAPP: Dimethylallyl diphosphate [1] [2].
The complete analytical procedure, from sample to result, is outlined below.
Diagram 2: Key steps in the HPLC-PDA analysis of this compound.
This validated method has been successfully applied to determine the cannflavin content in six different cannabis chemovars [4] [7]. The findings consistently showed that This compound was the most abundant cannflavin across the examined samples. Its concentration ranged from 15.2 to 478.38 parts per million (ppm) in the plant material, highlighting significant variation between different chemovars [4] [6] [7]. This underscores the importance of analytical profiling for the selection of plant material for medicinal or research purposes.
The described HPLC-PDA method provides a simple, accurate, precise, and selective approach for the quantification of this compound in Cannabis sativa [4] [6]. Its validation according to ICH guidelines ensures reliability for routine analysis in research and quality control settings. The application of this method confirms that this compound is the predominant cannflavin and its concentration varies widely among chemovars, offering a tool for the standardization of cannabis-based products and for the selection of high-yielding plant strains for further pharmacological development.
Cannflavins are a group of prenylated flavonoids unique to Cannabis sativa L. that are structurally distinct from cannabinoids and have demonstrated significant therapeutic potential. These specialized metabolites include cannflavin A (CF-A), cannflavin B (CF-B), and cannflavin C (CF-C), which were first identified in the 1980s and 2008, respectively [1]. Chemically, cannflavins are characterized by a prenylation pattern where a geranyl (C10) or dimethylallyl (C5) sidechain is attached to the 6-position of the flavone A-ring, with cannflavins A and B also containing a methoxy group at the 3′ position of the flavone B-ring that increases lipophilicity [2]. This compound and C are positional isomers, which presents specific analytical challenges for their separation and quantification [2].
The therapeutic significance of cannflavins has garnered substantial research interest, particularly for their potent anti-inflammatory properties. Studies have demonstrated that cannflavins A and B are thirty times more effective than aspirin as anti-inflammatory agents through their inhibition of prostaglandin E2 (PGE2) production, microsomal prostaglandin E synthase-1 (mPGES-1), and 5-lipoxygenase (5-LO) [3] [4]. More recent research has identified TAK1 inhibition as a novel mechanism through which this compound exerts its anti-inflammatory effects, suggesting potential applications for targeted therapies in inflammation-related diseases including rheumatoid arthritis [3]. Additional pharmacological activities reported include antioxidant, anti-cancer, neuroprotective, antileishmanial, and antiviral properties [3].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and selective approach for the quantification of cannflavins in complex matrices, including hemp extracts, nutraceutical products, and topical formulations [2]. This technique combines the superior separation capabilities of liquid chromatography with the exceptional detection sensitivity and specificity of mass spectrometry, making it particularly suitable for analyzing low-abundance compounds like cannflavins in the presence of complex sample matrices. The method employs electrospray ionization (ESI) in positive mode and utilizes isocratic elution for simplified method development and improved reproducibility compared to gradient methods [2].
The quantification principle relies on monitoring specific mass transitions unique to each cannflavin, which significantly reduces chemical background noise and enhances detection sensitivity. For cannflavin analysis, the pseudo-molecular ions [M + H]⁺ are typically monitored, with cannflavins A and B showing a characteristic fragment at m/z 313 resulting from the loss of the side chain prenyl moiety [2]. The method's robustness is further enhanced through implementation of stable isotopically-labeled internal standards, such as cannabidiol-D3 (CBD-D3), which correct for variations in sample preparation, chromatographic separation, and ionization efficiency during mass spectrometric analysis [5].
Weighing: Accurately weigh 100 ± 5 mg of homogenized cannabis plant material or hemp extract into a 15 mL polypropylene centrifuge tube.
Internal Standard Addition: Add 100 μL of internal standard working solution (cannabidiol-D3 at 1 μg/mL in methanol) to each sample.
Extraction: Add 10 mL of methanol:acetonitrile (1:1, v/v) mixture to each tube. Vortex vigorously for 60 seconds.
Sonication: Sonicate the samples for 30 minutes at room temperature in an ultrasonic water bath.
Centrifugation: Centrifuge at 4,500 × g for 15 minutes at 4°C to pellet insoluble material.
Collection: Transfer the supernatant to a clean glass tube and evaporate under a gentle stream of nitrogen at 40°C until approximately 1 mL remains.
Reconstitution: Quantitatively transfer the concentrated extract to a 2 mL volumetric flask and bring to volume with mobile phase.
Filtration: Filter through a 0.22 μm polyvinylidene fluoride (PVDF) syringe filter into an LC vial prior to analysis.
The following table outlines the preparation of calibration standards and quality control samples:
Table 1: Calibration Standards and Quality Control Samples for this compound Quantification
| Solution Type | Concentration Range (μg/mL) | Preparation Matrix | Acceptance Criteria |
|---|---|---|---|
| Calibration Standard 1 | 0.5 | Mobile phase | ±20% of nominal (LLOQ) |
| Calibration Standard 2 | 1.0 | Mobile phase | ±15% of nominal |
| Calibration Standard 3 | 5.0 | Mobile phase | ±15% of nominal |
| Calibration Standard 4 | 10.0 | Mobile phase | ±15% of nominal |
| Calibration Standard 5 | 25.0 | Mobile phase | ±15% of nominal |
| Calibration Standard 6 | 50.0 | Mobile phase | ±15% of nominal |
| Calibration Standard 7 | 100.0 | Mobile phase | ±15% of nominal |
| Quality Control Low | 1.5 | Sample matrix | ±20% of nominal |
| Quality Control Medium | 15.0 | Sample matrix | ±20% of nominal |
| Quality Control High | 75.0 | Sample matrix | ±20% of nominal |
For laboratories without access to mass spectrometry instrumentation, High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) provides a robust and cost-effective alternative for cannflavin quantification [6]. This method offers the advantage of simpler operation and lower operational costs while still providing adequate sensitivity and selectivity for routine analysis of cannflavins in cannabis chemovars. The HPLC-UV/PDA method employs isocratic elution with a C18 stationary phase and achieves baseline separation of all three major cannflavins within a 20-minute runtime [6].
The detection principle relies on the inherent UV-Vis absorption characteristics of the cannflavins, with maximum absorbance occurring at 342.4 nm [6]. Method validation according to ICH guidelines has demonstrated excellent performance characteristics, including linearity in the 5-500 μg/mL range (R² > 0.99), recovery rates of 82-98%, and precision with intra-day and inter-day relative standard deviations (% RSDs) ≤5.29% [6]. When applied to various cannabis chemovars, this method revealed significant variation in cannflavin content, with CF-A being the most abundant (15.2-478.38 ppm) across different cultivars [6].
Weighing: Accurately weigh 100 ± 5 mg of homogenized cannabis plant material into a 15 mL glass centrifuge tube.
Extraction: Add 10 mL of acetonitrile to the tube and vortex for 30 seconds.
Extraction Enhancement: Sonicate for 30 minutes at 35°C, then vortex again for 30 seconds.
Partitioning: Add 5 mL of hexanes to remove lipophilic impurities, vortex for 30 seconds, and allow phases to separate.
Collection: Transfer the acetonitrile layer (bottom) to a new tube.
Concentration: Evaporate under nitrogen at 40°C to approximately 0.5 mL.
Reconstitution: Quantitatively transfer to a 1 mL volumetric flask and bring to volume with mobile phase.
Filtration: Filter through a 0.22 μm nylon syringe filter into an HPLC vial.
Table 2: Comparison of LC-MS/MS and HPLC-UV/PDA Methods for Cannflavin Analysis
| Parameter | LC-MS/MS Method | HPLC-UV/PDA Method |
|---|---|---|
| Detection Principle | Mass-to-charge ratio | UV absorbance |
| Linear Range | 0.5-100 μg/mL | 5-500 μg/mL |
| Limit of Detection | 0.1-0.2 μg/mL | ~1 μg/mL |
| Limit of Quantification | 0.5 μg/mL | 5 μg/mL |
| Precision (% RSD) | <10% | ≤5.29% |
| Accuracy | 85-115% | 82-98% recovery |
| Analysis Time | 5 minutes | 20 minutes |
| Selectivity | High (mass transitions) | Moderate (retention time + UV spectrum) |
| Matrix Effects | Significant (requires internal standard) | Minimal with sample cleanup |
| Equipment Cost | High | Moderate |
| Best Applications | Low concentration, complex matrices | Routine analysis, quality control |
Robust bioanalytical method validation is essential for generating reliable quantitative data suitable for regulatory submissions. The following validation parameters should be assessed according to FDA guidelines and International Conference on Harmonization (ICH) recommendations [5] [7]:
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Selectivity/Specificity | Analyze blank matrix from at least six sources | No interference >20% of LLOQ |
| Linearity | Minimum of 6 non-zero calibrators across range | R² > 0.990, ±15% of nominal (±20% at LLOQ) |
| Accuracy | Replicate QC samples at low, mid, high concentrations | ±15% of nominal concentration (±20% at LLOQ) |
| Precision | Intra-day (n=6) and inter-day (n=3 days) replicates | % RSD ≤15% (≤20% at LLOQ) |
| Recovery | Compare extracted vs. post-extraction spiked samples | Consistent and reproducible (>80%) |
| Matrix Effects | Post-extraction spiked vs. neat solutions | Internal standard normalized matrix factor 85-115% |
| Stability | Bench-top, processed, freeze-thaw, long-term | ±15% of nominal concentration |
Proper sample sequencing is critical for maintaining data integrity and assessing potential carryover effects. The following sequence is recommended for analytical runs [5]:
Carryover assessment should demonstrate that carryover in the blank sample following the upper limit of quantification (ULOQ) does not exceed 20% of the LLOQ for cannflavins and 5% for the internal standard [5].
This compound demonstrates exceptional anti-inflammatory potency through multiple mechanisms of action. The most well-established mechanism is the dual inhibition of key enzymes in the inflammatory cascade: microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) [3]. This dual inhibition results in a synergistic anti-inflammatory effect that is approximately thirty times more potent than aspirin while potentially offering an improved safety profile due to more targeted action [3]. Additionally, cannflavins A and B have been shown to inhibit prostaglandin E2 (PGE2) production, a key mediator of inflammation and pain in various pathological conditions [2] [1].
Recent computational and molecular dynamics studies have identified Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) as a novel molecular target for this compound [3]. TAK1 is a crucial regulator of tumor necrosis factor (TNF) signaling and subsequent activation of NF-κβ, p38, and c-Jun N-terminal kinase (JNK) pathways associated with inflammation-related conditions [3]. Molecular docking studies demonstrate that this compound exhibits superior binding affinity and stability at the ATP binding site of TAK1 compared to the known inhibitor takinib, forming multiple hydrogen bonds with critical residues (LYS63, ALA107, and ASP175) and engaging in hydrophobic interactions with VAL42, THR106, and GLY110 [3]. This targeted inhibition of TAK1 represents a promising approach for developing orally active small molecule therapies for inflammatory conditions such as rheumatoid arthritis.
Understanding the biosynthetic pathway of cannflavins is essential for developing biotechnological production approaches to overcome the limitation of low natural abundance in cannabis plants. The biosynthesis follows a branch point from the general flavonoid pathway in C. sativa with the following sequential reactions [4]:
The following diagram illustrates the complete analytical workflow for cannflavin quantification, from sample preparation to data analysis:
Diagram 1: Analytical Workflow for Cannflavin Quantification. This diagram illustrates the comprehensive procedure from sample preparation through analysis to data interpretation.
The analytical methods presented herein provide robust and validated approaches for the quantification of cannflavins in various matrices, addressing the growing research interest in these unique cannabis-derived compounds. The LC-MS/MS method offers superior sensitivity and selectivity for applications requiring detection of low abundance cannflavins in complex biological matrices, while the HPLC-UV/PDA method provides an accessible alternative for routine analysis and quality control in research and industrial settings. Proper method validation following regulatory guidelines ensures generation of reliable, reproducible data suitable for pharmaceutical development and clinical investigations.
The remarkable anti-inflammatory properties of this compound, particularly through its newly identified mechanism as a TAK1 inhibitor, position this natural product as a promising lead compound for developing targeted therapies for inflammation-related diseases. The comprehensive analytical protocols detailed in these application notes will facilitate further research into the pharmacological potential of cannflavins and support the development of standardized quality control methods for cannabis-based medicinal products. Future research directions should focus on optimizing extraction methods to improve cannflavin yields, exploring metabolic engineering approaches for sustainable production, and conducting comprehensive preclinical and clinical studies to fully elucidate the therapeutic potential of these unique compounds.
This compound is a prenylated flavonoid uniquely found in Cannabis sativa L. that has recently emerged as a promising therapeutic agent against bladder cancer. Unlike the more widely studied cannabinoids such as THC and CBD, this compound represents a distinct class of cannabis-derived compounds with potent anti-cancer properties. Recent research has demonstrated that this compound exhibits concentration-dependent cytotoxicity against human bladder transitional carcinoma cell lines, inducing apoptosis through caspase-3 activation and reducing cancer cell invasion by approximately 50% [1] [2]. These findings position this compound as a compelling candidate for further development as an anti-cancer therapeutic, particularly given its synergistic potential with conventional chemotherapeutic agents like gemcitabine and cisplatin [3].
The significance of these discoveries is heightened when considering the clinical challenges associated with bladder cancer treatment. Despite advances in chemotherapy regimens, bladder cancer continues to have high recurrence rates and treatment-related toxicity remains a substantial concern [2]. Current first-line treatments including gemcitabine-cisplatin combination therapy and MVAC (methotrexate, vinblastine, doxorubicin, and cisplatin) regimens have improved median survival but often cause significant adverse effects [2] [3]. Furthermore, epidemiological evidence suggesting that cannabis use alone is associated with a 45% reduction in bladder cancer incidence highlights the potential of cannabis-derived compounds like this compound in both prevention and treatment [2]. This application note provides detailed experimental protocols and data analysis methods to support further investigation of this compound's anti-bladder cancer properties.
This compound demonstrates significant cytotoxic effects on bladder cancer cells in a concentration-dependent manner. Research using two transitional cell carcinoma lines (T24 and TCCSUP) revealed that cell viability decreases substantially with increasing concentrations of this compound up to 100 μM [1]. The table below summarizes the key quantitative findings from recent studies on this compound's anti-cancer activity in bladder cancer models:
Table 1: Anti-Cancer Effects of this compound in Bladder Cancer Models
| Parameter | Effect | Experimental System | Reference |
|---|---|---|---|
| Cell Viability | Concentration-dependent reduction | T24 and TCCSUP cell lines | [1] |
| Apoptosis Induction | Activation via caspase-3 cleavage | Western blot analysis | [1] [2] |
| Invasion Capacity | ~50% reduction | Matrigel invasion assay | [1] [2] |
| Synergy with Gemcitabine | Additive to synergistic effects | Combination treatment studies | [1] [3] |
| Synergy with Cisplatin | Additive to synergistic effects | Combination treatment studies | [1] [3] |
| Synergy with Cannabinoids | Enhanced cytotoxic effects | Combination with THC, CBD, CBC, CBV | [1] |
The combination effects between this compound and standard bladder cancer therapeutics represent a particularly promising aspect of its anti-cancer profile. Studies have systematically evaluated the interactions between this compound and chemotherapeutic agents, revealing a complex pattern of responses ranging from antagonistic to additive and truly synergistic, depending on the specific drugs and concentrations used [1]. Interestingly, the synergistic potential of this compound appears particularly pronounced when combined with other cannabis-derived compounds. The table below quantifies these synergistic relationships:
Table 2: Synergistic Interactions of this compound with Anti-Cancer Agents
| Combination Partner | Interaction Type | Experimental Details | Significance | |------------------------|----------------------|--------------------------|------------------| | Gemcitabine | Additive to synergistic | Concentrations up to 100 nM | Enhanced efficacy of standard chemotherapeutic | [1] | | Cisplatin | Additive to synergistic | Concentrations up to 100 μM | Potential for reduced cisplatin doses | [1] | | Δ9-Tetrahydrocannabinol (THC) | Synergistic | Concentrations up to 10 μM | Multi-target cannabis approach | [1] | | Cannabidiol (CBD) | Synergistic | Concentrations up to 10 μM | Enhanced cytotoxicity vs. single agents | [1] | | Cannabichromene (CBC) | Synergistic | Concentrations up to 10 μM | Full-spectrum advantage | [1] | | Cannabivarin (CBV) | Synergistic | Concentrations up to 10 μM | Novel combination strategy | [1] |
The variability in response to combination treatments underscores the importance of precise concentration optimization when developing therapeutic protocols involving this compound. Notably, the synergy observed with full-spectrum cannabis extracts often exceeded 40%, suggesting potential advantages of multi-component natural product approaches over single-agent therapies [4].
Bladder cancer cell lines T24 (ATCC HTB4) and TCCSUP (ATCC HTB5) should be cultured under standard conditions [2] [3]. The protocol involves:
The AlamarBlue assay provides a reliable method for quantifying this compound's effects on cell viability [2] [3]:
Caspase-3 activation serves as a key indicator of this compound-induced apoptosis [1]:
The Matrigel invasion assay evaluates this compound's effect on bladder cancer cell invasiveness [1]:
This compound induces programmed cell death in bladder cancer cells through the intrinsic apoptotic pathway. Research has demonstrated that treatment with this compound results in cleavage of caspase-3, a key executioner caspase in the apoptotic cascade [1]. This caspase activation represents a point of convergence for multiple upstream death signals, ultimately leading to the characteristic morphological changes associated with apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation. The ability to activate this programmed cell death pathway is particularly valuable in cancer treatment, as it potentially targets malignant cells while minimizing damage to normal tissues.
The following diagram illustrates the proposed mechanism of this compound-induced apoptosis in bladder cancer cells:
This compound significantly impairs the invasive capacity of bladder cancer cells, a critical property given the potential for bladder cancers to invade surrounding tissues and metastasize. Studies using Matrigel invasion assays have consistently demonstrated that this compound treatment reduces invasion by approximately 50% compared to untreated controls [1]. This anti-invasive effect likely involves cytoskeleton reorganization, as previous research on related cannabis compounds has shown inhibition of cell migration and cytoskeleton organization in urothelial cell carcinoma models [1]. The compound's ability to target both cell viability and invasive potential makes it particularly attractive for therapeutic development, as metastasis represents a major clinical challenge in advanced bladder cancer management.
The experimental workflow for investigating this compound's effects on bladder cancer cells encompasses multiple methodological approaches:
Natural abundance challenges represent a significant hurdle in this compound research. These compounds occur in relatively low concentrations in most cannabis cultivars, with reported levels ranging from 15.2–478.38 ppm for this compound in various chemovars [5]. This limited natural availability has constrained comprehensive in vivo studies and clinical translation. However, recent advances in gram-scale purification methods from hemp aerial material offer promising solutions to this supply challenge [6]. Additionally, the elucidation of the complete biosynthetic pathway of cannflavins A and B has opened possibilities for metabolic engineering approaches to produce these compounds in heterologous systems [7]. The discovery that a single prenyltransferase (CsPT3) catalyzes the regiospecific addition of either geranyl diphosphate or dimethylallyl diphosphate to chrysoeriol to produce cannflavins A and B respectively provides a strategic bottleneck for such engineering efforts [7].
The transition from preclinical to clinical research remains a critical barrier for this compound development. While in vitro results are promising, appropriate in vivo models are needed to confirm anti-tumor activity and establish dosing parameters [1]. Recent research on a cannflavin B derivative (FBL-03G) in pancreatic cancer models has demonstrated successful local and metastatic tumor progression delay with increased survival in preclinical settings, suggesting a viable path forward for this compound [2]. For bladder cancer specifically, the potential for intravesical instillation offers a particularly promising administration route, as this approach could overcome the oral bioavailability limitations that have hampered the development of other flavonoids while achieving high local concentrations directly at the tumor site [2]. Future research priorities should include pharmacokinetic studies, toxicological evaluations, and controlled combination therapy trials to establish this compound's therapeutic window and optimal clinical applications.
This compound represents a promising therapeutic candidate for bladder cancer treatment, demonstrating concentration-dependent cytotoxicity, apoptosis induction, and significant anti-invasive properties in preclinical models. Its synergistic interactions with conventional chemotherapeutics and other cannabis-derived compounds suggest potential for combination regimens that could enhance efficacy while reducing treatment-related toxicity. The experimental protocols outlined herein provide standardized methods for further investigating these effects. Despite challenges related to natural abundance and the need for in vivo validation, recent advances in purification methodologies and biosynthetic understanding address these limitations. Researchers are encouraged to build upon these application notes to advance this compound through preclinical development and ultimately toward clinical translation for bladder cancer therapy.
This compound is a prenylated flavonoid uniquely found in Cannabis sativa L. that has recently emerged as a compound of significant interest in oncology research, particularly for the treatment of bladder cancer. Unlike the more widely studied cannabinoids such as THC and CBD, this compound represents a distinct class of bioactive compounds within cannabis that exhibits potent anti-cancer properties while demonstrating a favorable toxicity profile. Research indicates that this compound affects bladder cancer cell viability in a concentration-dependent manner and shows particular promise when used in combination with established chemotherapeutic agents like gemcitabine and cisplatin [1] [2].
The interest in cannabis-derived compounds for bladder cancer treatment is further supported by epidemiological evidence. A population study following men over an 11-year period found that while tobacco use was associated with an increased risk of bladder cancer, cannabis use alone was associated with a 45% reduction in bladder cancer incidence [1]. This protective effect may be attributed to the accumulation of cannabis compounds in the urine, where they can exert direct effects on the bladder epithelium. These findings, combined with the need for improved therapeutic options for bladder cancer, have positioned this compound as a promising candidate for further development and clinical translation [1] [2].
The anti-cancer activity of this compound is mediated through multiple interconnected biological pathways that collectively inhibit cancer progression and promote cell death. In bladder cancer cell lines, this compound has been demonstrated to:
These multi-faceted mechanisms distinguish this compound from conventional chemotherapeutic agents and contribute to its potential as both a standalone and combination therapeutic agent. The ability to simultaneously trigger apoptosis while inhibiting invasive capacity addresses two critical challenges in bladder cancer management: disease recurrence and progression to metastatic stages [1].
The combination of this compound with established chemotherapeutic agents for bladder cancer has demonstrated variable interactions ranging from antagonistic to strongly synergistic, depending on concentration ratios and specific agent combinations. Below are key findings from preclinical studies:
Table 1: Synergistic Effects of this compound with Chemotherapeutic Agents in Bladder Cancer Cell Lines
| Combination | Cell Line | Interaction Range | Optimal Synergy Conditions | Key Findings |
|---|---|---|---|---|
| This compound + Gemcitabine | T24, TCCSUP | Antagonistic to Synergistic | Concentration-dependent | Differential responses based on drug ratios [1] |
| This compound + Cisplatin | T24, TCCSUP | Additive to Synergistic | Concentration-dependent | Enhanced cytotoxicity in specific concentration ranges [1] |
| This compound + Gemcitabine/Cisplatin | T24, TCCSUP | Variable | Drug-specific | Dependent on concentrations and specific drugs used [1] |
Table 2: this compound Synergy with Cannabinoids in Bladder Cancer Models
| Cannabinoid Combination | Cell Line | Interaction Type | Experimental Outcomes |
|---|---|---|---|
| This compound + Δ9-Tetrahydrocannabinol (THC) | T24, TCCSUP | Synergistic | Enhanced reduction in cell viability [1] [2] |
| This compound + Cannabidiol (CBD) | T24, TCCSUP | Synergistic | Increased cytotoxic effects [1] [2] |
| This compound + Cannabichromene (CBC) | T24, TCCSUP | Synergistic | Potentiated anti-cancer activity [1] [2] |
| This compound + Cannabivarin | T24, TCCSUP | Synergistic | Cooperative reduction in cell viability [1] [2] |
The synergistic relationships observed between this compound and cannabinoids are particularly noteworthy, as they suggest potential for developing multi-compound formulations from cannabis that could enhance efficacy while reducing individual component doses and associated side effects. This is supported by previous research showing that cannabichromene and Δ9-tetrahydrocannabinol interact to exhibit cytotoxic activity against urothelial cell carcinoma correlated with inhibition of cell migration and cytoskeleton organization [1].
Protocol: Cytotoxicity Assay for this compound and Combinations
Protocol: Apoptosis Assay via Annexin V and Caspase-3 Cleavage
Protocol: Matrigel Invasion Assay
The apoptotic pathway induced by this compound in bladder cancer cells involves sequential molecular events that ultimately lead to programmed cell death. The following diagram illustrates the key signaling mechanisms:
Figure 1: this compound Induced Apoptotic Signaling in Bladder Cancer Cells. This pathway illustrates the key molecular mechanisms through which this compound triggers programmed cell death and inhibits invasive capacity in transitional cell carcinoma models.
The experimental workflow for evaluating this compound activity and synergistic interactions follows a systematic approach from compound preparation through data analysis:
Figure 2: Experimental Workflow for this compound Synergy Studies. This diagram outlines the standardized methodology for evaluating this compound alone and in combination with other therapeutics, ensuring reproducible assessment of anti-cancer activity and synergistic potential.
The accumulating evidence for this compound's anti-cancer properties and synergistic potential with existing bladder cancer therapeutics positions it as a promising candidate for further development. The concentration-dependent cytotoxicity observed against transitional cell carcinoma lines, coupled with the ability to enhance efficacy of gemcitabine and cisplatin under specific conditions, suggests potential clinical applications where this compound could potentially reduce required doses of conventional chemotherapeutics and their associated side effects [1] [2]. The consistent demonstration of synergy with multiple cannabinoids further supports the investigation of multi-compound cannabis-derived formulations for oncology applications [1] [2] [5].
Several critical research directions should be prioritized to advance this compound toward clinical application:
The gram-scale purification method recently developed for this compound from hemp material addresses a critical bottleneck in cannabinoid research by enabling larger-scale preclinical studies and eventual clinical translation [7]. This technical advance, combined with the compelling biological activity data summarized in this application note, provides a strong foundation for continued investigation of this compound as a potential therapeutic agent for bladder cancer.
This compound is a prenylated flavonoid uniquely found in Cannabis sativa that has recently gained significant attention for its potential therapeutic properties. First identified in the 1980s by Dr. Marilyn Barrett, this compound was discovered through "classic pharmacognosy" approaches involving sequential extraction and fractionation of cannabis plant material. [1] Structurally, cannflavins are characterized as prenylated or geranylated flavones, with this compound specifically being a geranylated derivative. [2] These specialized flavonoids are considered minor constituents in the cannabis plant, typically present in concentrations ranging from 0.07% to 0.44% of dry weight in various plant organs, which has historically hampered their development as therapeutic agents. [2]
Cisplatin is an alkylating agent class cytotoxic medication that has been used in cancer treatment since the late 1970s. It remains one of the most heavily utilized chemotherapeutic agents for both hematologic and solid tumor malignancies. [3] Cisplatin exerts its antineoplastic effects through non-cell cycle-specific cytotoxicity, achieved by covalent binding of platinum to purine bases (guanine and adenine) in DNA. This binding leads to intra-strand and inter-strand crosslinks causing subsequent DNA strand breaks. Despite attempted DNA repair, cells typically undergo apoptotic or non-apoptotic cell death due to remnant damaged DNA, RNA, and proteins. [3] The drug is FDA-approved for advanced ovarian cancer, testicular cancer, and bladder carcinoma, with numerous off-label applications for other malignancies. [3]
Recent investigations have revealed promising interactions between this compound and conventional chemotherapeutic agents, particularly in bladder cancer models. The table below summarizes the key experimental findings from these studies:
Table 1: Summary of Experimental Findings on this compound and Cisplatin Interactions
| Experimental Model | Treatment Conditions | Key Results | References |
|---|---|---|---|
| Bladder Cancer Cell Lines (T24, TCCSUP) | This compound (up to 100 μM) alone and with cisplatin (up to 100 μM) | Concentration-dependent reduction in cell viability; Combination induced differential responses (antagonistic to synergistic depending on concentrations) | [4] |
| Same as above | This compound with gemcitabine (up to 100 nM) and/or cisplatin | Synergistic effects observed in specific concentration ranges with both single chemotherapeutic agents and their combination | [4] |
| Same as above | This compound mechanism studies | Activation of apoptosis via caspase 3 cleavage; 50% reduction in invasion capability in Matrigel assay | [4] |
| Same as above | This compound with various cannabinoids (THC, CBD, CBC, CBV) | Displayed synergistic properties with multiple cannabinoids in bladder cancer cell lines | [4] |
The interaction between this compound and cisplatin has been quantitatively assessed using rigorous synergy models. The table below provides specific quantitative data from these assessments:
Table 2: Quantitative Assessment of this compound and Cisplatin Interactions
| Assessment Method | Experimental Details | Results/Outcomes | Interpretation | |-----------------------|--------------------------|----------------------|-------------------| | Synergy Models | Multiple reference models applied (Bliss, Loewe, ZIP) | Differential responses observed ranging from antagonistic to additive to synergistic | Synergistic effects were concentration-dependent and specific to drug ratios | [4] [5] | | Cytotoxicity Assay | this compound (up to 100 μM) on T24 and TCCSUP cell lines | Concentration-dependent reduction in cell viability | IC50 values varied by cell line, demonstrating selective toxicity | [4] | | Apoptosis Assay | Annexin V staining and caspase 3 cleavage analysis | Activation of apoptotic cascade confirmed via caspase 3 cleavage | Demonstrated mechanism of cell death induction | [4] | | Invasion Assay | Matrigel invasion chamber assay | 50% reduction in invasive capability | Significant impairment of metastatic potential | [4] |
Purpose: To maintain and propagate human bladder transitional cell carcinoma cell lines for evaluating the cytotoxic effects of this compound alone and in combination with cisplatin.
Materials:
Procedure:
Purpose: To evaluate the concentration-dependent effects of this compound, cisplatin, and their combinations on bladder cancer cell viability.
Materials:
Procedure:
Purpose: To quantitatively assess the interaction between this compound and cisplatin using established synergy models.
Materials:
Procedure:
Purpose: To investigate the mechanism of cell death induced by this compound and cisplatin combinations through apoptosis pathway activation.
Materials:
Procedure:
Purpose: To evaluate the anti-invasive potential of this compound alone and in combination with cisplatin.
Materials:
Procedure:
The accumulated data demonstrates that This compound exhibits significant anti-cancer properties against bladder transitional carcinoma cell lines, showing concentration-dependent cytotoxicity through apoptosis induction and invasion suppression. [4] The combination of this compound with cisplatin produces differential responses ranging from antagonistic to synergistic, heavily dependent on concentration ratios and specific cell line context. This complex interaction profile underscores the importance of systematic concentration optimization in therapeutic development. The observed synergy with multiple chemotherapeutic classes (platinum agents, antimetabolites like gemcitabine) and cannabinoids suggests that this compound may act through multiple mechanisms rather than a single pathway.
The 50% reduction in invasive capability observed with this compound treatment is particularly noteworthy, as metastasis represents a major clinical challenge in bladder cancer management. This anti-invasive effect, coupled with apoptosis induction via caspase 3 cleavage, positions this compound as a multi-modal therapeutic candidate capable of targeting both primary tumor growth and metastatic dissemination. The additional finding that this compound demonstrates synergistic properties with various cannabinoids (Δ9-tetrahydrocannabinol, cannabidiol, cannabichromene, and cannabivarin) expands potential application scenarios, possibly enabling lower dosing of individual components while maintaining efficacy. [4]
Several significant challenges must be addressed to advance this compound toward clinical application. The low natural abundance in cannabis plants represents a major obstacle for large-scale production, necessitating development of synthetic or biosynthetic approaches for sustainable supply. [2] Promisingly, recent advances in understanding the biosynthetic route from phenylalanine and malonyl CoA provide foundations for microbial biotransformation platforms that could potentially achieve high-yield production. [2] [6]
The oral bioavailability limitations common to many flavonoids may be less problematic for bladder cancer applications, as intravesical instillation (direct administration into the bladder) represents a standard route of administration for this malignancy. This localized delivery approach could potentially bypass systemic exposure limitations while maximizing therapeutic concentrations at the disease site. Additionally, formulation strategies such as nanoparticle encapsulation could further enhance residence time and tissue penetration, as demonstrated with CBD-loaded nanoparticles in bladder cancer models. [4]
From a clinical development perspective, the differential synergy patterns observed with various chemotherapeutic agents underscore the importance of appropriate patient stratification and treatment sequencing in future clinical trial design. The findings from priming experiments in ovarian cancer models with CBD suggest that sequential administration might yield superior outcomes compared to simultaneous combination, a hypothesis that should be specifically tested for this compound and cisplatin combinations. [7]
This compound is a prenylated flavonoid uniquely found in Cannabis sativa that has recently gained significant research attention due to its potent anti-cancer properties and distinct mechanism of action compared to more widely studied cannabinoids. Unlike the psychoactive component Δ9-tetrahydrocannabinol (THC) and non-psychoactive cannabidiol (CBD), this compound belongs to a specialized class of C6-prenylated flavones that demonstrate enhanced cellular penetration and bioactivity due to their increased lipophilicity [1]. Recent investigations have revealed that this compound exhibits concentration-dependent cytotoxic effects against various cancer cell lines, with particular potency in bladder cancer models, while potentially sparing non-malignant cells through selective toxicity mechanisms [2].
The significance of this compound research lies in its dual capacity to directly induce apoptotic cell death while also demonstrating synergistic potential with conventional chemotherapeutic agents. This positions this compound as a promising candidate for combinatorial treatment approaches that may enhance efficacy while potentially reducing required dosages of more toxic chemotherapeutics. Particularly noteworthy is its ability to activate the executioner caspase-3 protease, a key mediator in the apoptotic cascade, through both intrinsic and extrinsic pathways [2]. This application note provides detailed methodologies for investigating this compound-induced apoptosis, with particular emphasis on caspase-3 activation as a central mechanistic event.
Research using human bladder transitional cell carcinoma lines (T24 and TCCSUP) has demonstrated that this compound treatment activates apoptosis through caspase-3 mediation. Western blot analysis revealed cleavage of caspase-3, indicating transition from the zymogen to active form, a hallmark of apoptotic execution. This activation correlates with characteristic morphological changes including cell shrinkage, chromatin condensation, and formation of apoptotic bodies [2]. The onset of apoptosis followed concentration-dependent kinetics, with significant activation observed at concentrations ranging from 10-100 μM over 48-hour treatment periods [2].
This compound-induced apoptosis primarily engages the intrinsic mitochondrial pathway, characterized by disruption of mitochondrial membrane potential (ΔΨm) and subsequent cytochrome c release. This pathway converges on caspase activation through apoptosome formation, ultimately leading to proteolytic cleavage of cellular substrates and programmed cell death [3] [4]. The diagram below illustrates this central apoptotic signaling pathway:
Beyond apoptosis induction, this compound demonstrates significant anti-invasive properties against metastatic cancer models. In Matrigel invasion assays, treatment with this compound resulted in approximately 50% reduction in cellular invasion compared to untreated controls, suggesting potential utility in limiting metastatic spread [2]. This anti-invasive effect appeared to operate through mechanisms distinct from its pro-apoptotic actions, possibly involving modulation of integrin signaling or matrix metalloproteinase activity.
Of particular clinical relevance is the observed synergistic interaction between this compound and conventional chemotherapeutic agents. When combined with gemcitabine or cisplatin—standard care components for bladder cancer—this compound produced differential responses ranging from additive to strongly synergistic, dependent on specific concentration ratios [2]. Furthermore, this compound demonstrated enhanced cytotoxicity when combined with various cannabinoids, including Δ9-tetrahydrocannabinol, cannabidiol, cannabichromene, and cannabivarin, suggesting potential for multi-component therapeutic approaches leveraging the entourage effect [2].
Table 1: Cell Culture Conditions for Apoptosis Studies
| Cell Line | Culture Medium | Supplements | Incubation Conditions | Application |
|---|---|---|---|---|
| T24 (HTB-4) | McCoy's 5A | 10% FBS, 1% penicillin-streptomycin | 37°C, 5% CO₂ | Bladder cancer model |
| TCCSUP (HTB-5) | Eagle's Minimum Essential Medium | 10% FBS, 1% penicillin-streptomycin | 37°C, 5% CO₂ | Bladder cancer model |
| HBlEpC (938-05a) | EpiVita basal medium | Bladder epithelial growth supplement | 37°C, 5% CO₂ | Non-tumorigenic control |
| PC12 | RPMI-1640 | 10% horse serum, 5% FBS | 37°C, 5% CO₂ | Neuroprotective models |
Protocol Details:
The AlamarBlue assay provides a fluorometric method for quantifying cell viability based on metabolic activity. The reduction of resazurin to resorufin by viable cells produces measurable fluorescence proportional to cell number.
Procedure:
Annexin V binding to externalized phosphatidylserine combined with propidium iodide membrane integrity assessment enables discrimination of apoptotic stages.
Procedure:
Detection of caspase-3 cleavage provides direct evidence of apoptotic pathway engagement.
Procedure:
The experimental workflow for assessing this compound-induced apoptosis integrates these methodologies as follows:
Table 2: Concentration-Dependent Effects of this compound in Cancer Models
| Cell Model | Treatment | Concentration Range | Key Findings | Significance |
|---|---|---|---|---|
| T24 bladder cancer | This compound mono | 0.1-100 μM | 40-85% viability reduction | IC₅₀ ~25-50 μM |
| TCCSUP bladder cancer | This compound mono | 0.1-100 μM | 35-90% viability reduction | IC₅₀ ~30-60 μM |
| T24 bladder cancer | This compound + Gemcitabine | 10-100 μM + 10-100 nM | Additive to synergistic | Combination Index <1 |
| T24 bladder cancer | This compound + Cisplatin | 10-100 μM + 10-100 μM | Additive to synergistic | Combination Index <1 |
| PC12 neuronal | This compound | 1-10 μM | 40% increased viability | Hormetic effect |
| PC12 neuronal | This compound | >10-100 μM | Concentration-dependent toxicity | Neurotoxicity at high doses |
Statistical Analysis Recommendations:
Solubility and Storage: this compound exhibits limited aqueous solubility. Prepare stock solutions in DMSO (10-50 mM) and store at -20°C protected from light. Maintain final DMSO concentration below 0.1% in cell culture to avoid solvent toxicity. Verify compound stability by HPLC-UV/PDA analysis before major experiments [6].
Time Course Considerations: Caspase-3 activation typically precedes morphological apoptosis. For comprehensive analysis, include multiple time points (12, 24, 36, 48 hours) in initial experiments to establish optimal detection windows. Maximum caspase-3 cleavage in bladder cancer models typically occurs between 24-48 hours [2].
Control Requirements: Include appropriate controls in all experiments:
Validation Measures: Confirm apoptosis-specific caspase-3 activation through:
The methodologies outlined in this application note provide a comprehensive framework for investigating the pro-apoptotic activities of this compound, with particular emphasis on caspase-3 activation as a central mechanistic event. The experimental approaches have been validated in bladder cancer models but can be adapted to other cancer types with appropriate optimization. The observed synergistic interactions between this compound and conventional chemotherapeutic agents highlight its potential as an adjunctive therapy that may enhance efficacy while potentially reducing required doses of more toxic agents.
Future research directions should include in vivo validation of these findings using appropriate animal models, further exploration of this compound's effects on mitochondrial membrane potential, and detailed investigation of its anti-invasive mechanisms. Additionally, structure-activity relationship studies with cannflavin analogs may identify more potent derivatives with improved therapeutic indices. The continuing elucidation of this compound's multifaceted anti-cancer mechanisms will strengthen its potential as a promising therapeutic candidate in oncology drug development.
Cannflavin A is a prenylated flavonoid uniquely found in Cannabis sativa L. that has garnered significant scientific interest due to its potent biological activities. First identified in the 1980s, cannflavins represent a specialized class of flavonoids that accumulate specifically in cannabis species. [1] These compounds are synthesized through a distinct biosynthetic pathway beginning with luteolin, which undergoes enzymatic methylation by an O-methyltransferase (CsOMT21) to produce chrysoeriol, followed by regiospecific prenylation catalyzed by an aromatic prenyltransferase (CsPT3) to yield either this compound or cannflavin B. [2] What makes this compound particularly noteworthy is its diverse pharmacological profile, which includes potent anti-inflammatory properties reported to be approximately thirty times more effective than aspirin, in addition to emerging evidence of anti-cancer activity across various model systems. [2] [1] [3]
The significance of studying this compound in oncology research stems from its multifaceted mechanisms of action and potential for synergistic combinations with conventional therapeutics. Unlike cannabinoids that have received substantial scientific attention, cannflavins represent an understudied class of cannabis compounds with unique therapeutic potential. [4] Recent studies have begun to elucidate the anti-cancer properties of this compound, demonstrating promising activity against various cancer types including bladder, pancreatic, and glioblastoma models. [4] [1] [5] The compound's ability to reduce cancer cell invasion while simultaneously inducing apoptosis positions it as a compelling candidate for metastasis inhibition, a critical challenge in oncology drug development. This document provides detailed application notes and standardized protocols to facilitate further investigation of this compound's anti-invasive properties using robust, well-established matrigel invasion assays.
The anti-invasive potential of this compound was systematically demonstrated in bladder cancer models through a comprehensive study examining its effects on transitional cell carcinoma cell lines T24 and TCCSUP. [4] Researchers observed that This compound treatment resulted in a 50% reduction in invasion through Matrigel, indicating a substantial impairment of the cancer cells' ability to penetrate basement membrane matrices, a critical step in the metastatic cascade. [4] This anti-invasive effect was complemented by the activation of the apoptotic cascade, as evidenced by caspase 3 cleavage, suggesting that this compound exerts dual anti-cancer activities by both inhibiting invasion and inducing programmed cell death. [4]
Further investigation revealed that this compound exhibits concentration-dependent cytotoxicity against bladder cancer cell lines, with combinations of this compound with standard chemotherapeutic agents (gemcitabine and cisplatin) producing differential responses ranging from antagonistic to additive and even synergistic effects depending on the specific concentrations and drug combinations utilized. [4] Particularly noteworthy was the observed synergy with cannabinoids including Δ9-tetrahydrocannabinol, cannabidiol, cannabichromene, and cannabivarin in bladder cancer cell lines, suggesting potential for combination approaches that could enhance efficacy while potentially reducing required doses of individual components. [4] These findings collectively position this compound as a promising therapeutic candidate worthy of further investigation for its anti-metastatic potential.
Table 1: Anti-Cancer Effects of this compound in Experimental Models
| Experimental Model | Findings | Significance | Reference |
|---|---|---|---|
| Bladder Cancer (T24, TCCSUP cells) | 50% reduction in invasion via Matrigel assay | Demonstrates potent anti-invasive activity | [4] |
| Activation of apoptosis via caspase 3 cleavage | Induces programmed cell death | [4] | |
| Concentration-dependent cytotoxicity | Suggests dose-responsive anti-cancer activity | [4] | |
| Combination with Chemotherapeutics | Additive to synergistic effects with gemcitabine/cisplatin | Potential for combination therapy | [4] |
| Combination with Cannabinoids | Synergistic effects with THC, CBD, CBC, CBV | Enhanced efficacy in combination approaches | [4] |
| Inflammation Models | 30x more potent than aspirin as anti-inflammatory | Suggests additional therapeutic applications | [2] [3] |
| TAK1 Inhibition | Superior binding affinity and stability compared to takinib | Identifies potential molecular target | [3] |
Table 2: Synergistic Combinations of this compound with Other Therapeutic Agents
| Combination Partner | Cancer Model | Observed Effect | Potential Application |
|---|---|---|---|
| Gemcitabine | Bladder cancer | Additive to synergistic (concentration-dependent) | Enhanced chemotherapy efficacy |
| Cisplatin | Bladder cancer | Additive to synergistic (concentration-dependent) | Enhanced chemotherapy efficacy |
| Δ9-Tetrahydrocannabinol (THC) | Bladder cancer | Synergistic cytotoxicity | Cannabis-based combination therapy |
| Cannabidiol (CBD) | Bladder cancer | Synergistic cytotoxicity | Cannabis-based combination therapy |
| Cannabichromene (CBC) | Bladder cancer | Synergistic cytotoxicity | Cannabis-based combination therapy |
| Cannabivarin (CBV) | Bladder cancer | Synergistic cytotoxicity | Cannabis-based combination therapy |
The Matrigel invasion assay is a well-established transwell-based technique that enables quantitative assessment of cellular invasion capability through a reconstituted basement membrane matrix. This method effectively simulates critical aspects of the metastatic cascade, specifically the ability of cancer cells to degrade and penetrate extracellular matrix barriers, a fundamental requirement for cancer metastasis. [6] The protocol presented below has been optimized and validated for evaluating the anti-invasive properties of this compound in bladder cancer cell lines, incorporating key modifications from established methodologies to ensure robustness and reproducibility. [4] [6] [7] This standardized approach allows researchers to quantitatively measure the inhibitory effects of this compound on cancer cell invasion, providing crucial data for preclinical assessment of its anti-metastatic potential.
Preparation of Matrigel-Coated Inserts:
Cell Preparation and Treatment:
Assay Assembly:
Quantification of Invaded Cells:
This compound exerts its therapeutic effects through multiple molecular targets, with particularly potent activity against pro-inflammatory pathways. Computational assessments have revealed that this compound functions as a TAK1 inhibitor, demonstrating superior binding affinity and stability at the ATP binding site of transforming growth factor-beta-activated kinase 1 (TAK1) compared to the known inhibitor takinib. [3] TAK1 is a crucial regulator of TNF signaling in immune cells and represents a promising therapeutic target for inflammatory-mediated conditions. [3] The inhibition of TAK1 by this compound prevents the phosphorylation and activation of downstream inflammatory pathways including NF-κβ, p38, and c-Jun N-terminal kinase (JNK), which are associated with inflammation-related diseases. [3] Additionally, this compound has been shown to inhibit prostaglandin E2 (PGE2), microsomal prostaglandin E synthase-1 (mPGES-1), and 5-lipoxygenase (5-LO), key enzymes in the inflammatory cascade. [3]
The anti-cancer activity of this compound, particularly its ability to reduce invasion and induce apoptosis, involves multiple interconnected pathways. In bladder cancer models, this compound treatment resulted in activation of the apoptotic cascade as evidenced by caspase 3 cleavage. [4] The compound's anti-invasive effects may be linked to its ability to modulate signaling pathways controlling cell migration and extracellular matrix degradation. While the exact mechanisms in bladder cancer require further elucidation, research in other cancer models suggests that cannflavins may influence Wnt/β-catenin signaling and other pathways regulating epithelial-to-mesenchymal transition and metastatic progression. [6] [8] The synergistic effects observed between this compound and conventional chemotherapeutic agents suggest potential interactions with DNA damage response pathways or complementary induction of apoptotic mechanisms. [4]
The following diagram illustrates the experimentally demonstrated signaling pathways and therapeutic effects of this compound:
> Figure 1: Comprehensive signaling pathways and therapeutic effects of this compound. The diagram summarizes experimentally demonstrated mechanisms based on peer-reviewed studies, including TAK1 inhibition, suppression of inflammatory pathways, induction of apoptosis, reduction of cancer cell invasion, and synergistic interactions with other therapeutic agents.
The experimental evidence supporting this compound's anti-invasive and anti-cancer properties positions it as a promising candidate for further therapeutic development. Several key considerations emerge for researchers aiming to advance this compound research:
Bioavailability Enhancement: Despite promising bioactivities, the low natural abundance of cannflavins in cannabis presents a significant challenge for their development as naturally derived products. [1] Research efforts should focus on developing high-yield synthetic or biosynthetic protocols to enable sufficient production for comprehensive preclinical and clinical studies. [1]
Formulation Strategies: The lipophilic nature of prenylated flavonoids like this compound presents both challenges and opportunities for drug delivery. [4] [1] Novel delivery systems, including nanoparticle formulations similar to those developed for cannabidiol, could enhance tissue-specific delivery and improve therapeutic outcomes. [4]
Combination Therapy Development: The observed synergistic effects between this compound and conventional chemotherapeutic agents (gemcitabine, cisplatin) as well as cannabinoids (THC, CBD, CBC, CBV) suggest promising opportunities for combination therapies. [4] Future research should systematically evaluate these combinations to identify optimal dosing regimens that maximize efficacy while minimizing potential toxicity.
Analytical Method Development: Robust analytical methods for quantifying this compound in various matrices are essential for pharmacokinetic and stability studies. Recent advances in HPLC-UV/PDA methods enable reliable quantification of cannflavins A, B, and C in cannabis chemovars, providing valuable tools for standardization and quality control. [5]
To fully realize the therapeutic potential of this compound, several research directions are recommended:
In Vivo Validation: Conduct comprehensive in vivo studies to confirm the anti-invasive and anti-cancer activities observed in vitro, utilizing appropriate animal models of metastatic cancer. [4]
Mechanistic Elucidation: Further investigate the molecular mechanisms underlying this compound's anti-invasive effects, with particular focus on pathways regulating epithelial-to-mesenchymal transition, matrix metalloproteinase expression, and cytoskeletal reorganization.
Toxicity Profiling: Perform systematic toxicological assessments to establish safety profiles and therapeutic indices for this compound in relevant model systems.
Structure-Activity Relationships: Explore synthetic analogs of this compound to identify structural modifications that enhance potency, improve bioavailability, or reduce potential toxicity.
The comprehensive application notes and protocols presented herein demonstrate that this compound represents a promising therapeutic candidate with documented anti-invasive and anti-cancer properties. Through standardized Matrigel invasion assays, researchers can quantitatively evaluate this compound's ability to inhibit cancer cell invasion, an essential aspect of the metastatic cascade. The compound's multi-target mechanisms of action, including TAK1 inhibition, anti-inflammatory effects, apoptosis induction, and synergistic potential with conventional therapeutics, underscore its therapeutic versatility. As research continues to elucidate the full potential of this unique cannabis-derived flavonoid, the standardized methodologies outlined in this document will facilitate robust, reproducible investigations across laboratories, accelerating the development of this compound as a potential therapeutic agent for cancer and inflammatory diseases.
This compound is a prenylated flavonoid uniquely found in Cannabis sativa L. that exhibits potent anti-inflammatory activity distinct from the more widely studied cannabinoids. First identified in the 1980s, this compound represents one of the first aglycone flavonoids uniquely isolated from cannabis and has recently gained significant research interest due to its multifaceted molecular interactions with key inflammatory pathways. Unlike phytocannabinoids that primarily interact with the endocannabinoid system, this compound exerts its anti-inflammatory effects through modulation of eicosanoid synthesis and key inflammatory kinases, demonstrating potency significantly exceeding conventional anti-inflammatory agents in preclinical models. The unique prenyl and geranyl substitutions on its flavone backbone enhance both its lipophilicity and biological activity, contributing to its exceptional target affinity and potential for therapeutic development [1] [2].
Research over the past decade has revealed that this compound possesses a diverse target profile within inflammatory signaling cascades, with recent studies identifying novel molecular interactions that expand its potential therapeutic applications. Notably, investigations have demonstrated that this compound not only inhibits prostaglandin production but also modulates more upstream inflammatory regulators, suggesting potential utility in conditions ranging from rheumatoid arthritis to neuroinflammatory disorders. The recent development of gram-scale purification methods has finally enabled robust preclinical investigation of this compound, addressing previous limitations caused by its low natural abundance in cannabis plants [3] [4]. These advances have accelerated mechanistic studies and begun to reveal the full therapeutic potential of this unique cannabis-derived flavonoid.
This compound exerts its anti-inflammatory effects through multiple complementary mechanisms, primarily targeting the arachidonic acid cascade and key inflammatory signaling kinases. The most well-characterized mechanism involves dual inhibition of prostaglandin E2 (PGE2) and leukotriene synthesis, achieved through simultaneous targeting of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). This dual inhibition effectively suppresses the production of both prostaglandins and leukotrienes, two major classes of inflammatory eicosanoids that drive pain, swelling, and tissue damage in inflammatory conditions. Research indicates that this compound inhibits PGE2 with a potency approximately thirty times greater than aspirin, positioning it as an exceptionally strong natural anti-inflammatory agent [5] [6] [1].
At the molecular level, this compound interacts directly with key enzymes in the eicosanoid biosynthesis pathway. It demonstrates effective inhibition of mPGES-1, which is responsible for the terminal conversion of prostaglandin H2 to PGE2, a major mediator of inflammation in conditions like rheumatoid arthritis. Simultaneously, this compound inhibits 5-lipoxygenase (5-LO), the initial catalytic enzyme in the pathway for leukotriene synthesis from arachidonic acid. Leukotrienes have been implicated in a wide range of inflammatory diseases, particularly those affecting the respiratory system and joints. This coordinated inhibition of both prostaglandin and leukotriene production represents a comprehensive approach to controlling inflammation that may result in improved efficacy compared to single-target agents [5] [7].
Recent research has identified additional molecular targets that expand our understanding of this compound's anti-inflammatory mechanisms. Computational and biophysical studies have revealed that this compound acts as a potent inhibitor of transforming growth factor-beta-activated kinase 1 (TAK1), a crucial regulator of inflammatory signaling pathways. TAK1 occupies a central position in the TNF signaling pathway, controlling downstream activation of NF-κβ, p38, and c-Jun N-terminal kinase (JNK) - all key drivers of inflammatory responses. Molecular docking studies demonstrate that this compound exhibits superior binding affinity and stability at the ATP binding site of TAK1 compared to the known inhibitor takinib, forming multiple hydrogen bonds with critical residues including LYS63, ALA107, and ASP175, while engaging in hydrophobic interactions with VAL42, THR106, and GLY110 [6].
Another significant recently identified target is kynurenine-3-monooxygenase (KMO), an enzyme in the neurotoxic branch of the kynurenine pathway of tryptophan catabolism. This compound has demonstrated potent inhibitory effects on KMO (IC50 = 29.4 μM), comparable to the well-characterized inhibitor Ro 61-8048 (IC50 = 5.1 μM). KMO inhibition shifts tryptophan metabolism toward the production of neuroprotective metabolites rather than neurotoxic ones, representing a novel anti-inflammatory mechanism particularly relevant to neuroinflammatory conditions. Surface plasmon resonance (SPR) studies have confirmed that this compound binds competitively with Ro 61-8048 at the same KMO binding site, with a binding affinity of 4.1 × 10^(-5) M [3] [4]. This KMO inhibitory activity suggests potential applications for this compound in neurodegenerative diseases and other conditions involving neuroinflammation.
Table 1: Key Molecular Targets of this compound in Inflammatory Pathways
| Molecular Target | Biological Role | Inhibitory Activity | Therapeutic Implications |
|---|---|---|---|
| mPGES-1 | Terminal enzyme in PGE2 synthesis | Strong inhibition (30× potency of aspirin) [6] [1] | Rheumatoid arthritis, inflammatory pain |
| 5-Lipoxygenase (5-LO) | Initial enzyme in leukotriene synthesis | Significant inhibition [5] | Asthma, allergic inflammation |
| TAK1 | Key kinase in TNF and inflammatory signaling | Superior binding affinity vs. takinib [6] | Rheumatoid arthritis, inflammatory bowel disease |
| Kynurenine-3-monooxygenase (KMO) | Enzyme in neurotoxic kynurenine pathway | IC50 = 29.4 μM [3] [4] | Neuroinflammatory & neurodegenerative diseases |
| Reactive Carbonyl Species (RCS) | Inducers of glycation and ferroptosis | Inhibition of RCS+erastin induced cytotoxicity [8] | Skin aging, inflammatory skin conditions |
The anti-inflammatory activity of this compound emerges from its coordinated effects across multiple signaling pathways. The following diagram illustrates the integrated mechanisms through which this compound modulates inflammatory processes:
Figure 1: Integrated Anti-inflammatory Signaling Pathways Targeted by this compound
This integrated pathway analysis demonstrates how this compound simultaneously targets multiple points in inflammatory signaling, providing a comprehensive anti-inflammatory approach that may explain its exceptional potency in preclinical models. The ability to modulate both the arachidonic acid pathway and key inflammatory kinases like TAK1, while also influencing the kynurenine pathway, positions this compound as a multifaceted anti-inflammatory agent with potential applications across a spectrum of inflammatory conditions.
The anti-inflammatory efficacy of this compound has been quantified through various biochemical and cellular assays, demonstrating consistent potency across different experimental systems. In prostaglandin synthesis inhibition assays, this compound shows remarkable effectiveness, with studies reporting approximately 30-fold greater potency than aspirin (acetylsalicylic acid) in inhibiting PGE2 production [6] [1]. This exceptional activity establishes this compound as one of the most potent natural product-derived anti-inflammatory compounds identified to date. The prenylated structure of this compound, particularly the geranyl substitution at C-6, significantly enhances both its lipophilicity and binding affinity to target enzymes, contributing to this superior pharmacological activity compared to non-prenylated flavonoids [2].
In more specific enzyme inhibition assays, this compound demonstrates dose-dependent activity against key inflammatory targets. For TAK1 inhibition, molecular docking and dynamics simulations have revealed that this compound exhibits superior binding affinity compared to the reference inhibitor takinib, with stronger interactions at the ATP binding site of TAK1 [6]. For KMO inhibition, this compound shows an IC50 value of 29.4 μM, which is comparable to the potent control inhibitor Ro 61-8048 (IC50 = 5.1 μM) [3] [4]. In cellular protection assays, this compound (at concentrations of 0.625 to 20 μM) significantly restored cell viability by 56.6-78.6% and suppressed cellular lipid peroxidation by 42.3-70.2% in human keratinocytes exposed to combined reactive carbonyl species and erastin-induced cytotoxicity [8].
Table 2: Quantitative Anti-inflammatory Activity of this compound in Experimental Systems
| Assay System | Experimental Model | Key Metrics | Results | Reference |
|---|---|---|---|---|
| PGE2 Inhibition | In vitro enzyme assay | Inhibition potency | ~30× more potent than aspirin | [6] [1] |
| TAK1 Binding | Molecular docking simulation | Binding affinity & stability | Superior to takinib reference | [6] |
| KMO Inhibition | Enzymatic assay | IC50 value | 29.4 μM | [3] [4] |
| Cytoprotection | HaCaT keratinocytes | Viability restoration | 56.6-78.6% improvement | [8] |
| Lipid Peroxidation | HaCaT keratinocytes | Oxidation suppression | 42.3-70.2% reduction | [8] |
| 5-LO Inhibition | In vitro enzyme assay | Inhibition activity | Significant inhibition reported | [5] |
| mPGES-1 Inhibition | In vitro enzyme assay | Inhibition activity | Potent inhibition reported | [5] [7] |
The comprehensive activity profile of this compound across multiple targets involved in inflammation provides a strong foundation for its therapeutic development. Unlike single-target anti-inflammatory agents that may have limited efficacy due to pathway redundancy, this compound's multi-target mechanism addresses inflammation at multiple points, potentially resulting in more comprehensive efficacy. This broad activity profile is particularly valuable for complex inflammatory conditions like rheumatoid arthritis, where multiple parallel pathways drive disease pathology. The following experimental workflow outlines a standardized approach for evaluating this compound's multi-target anti-inflammatory activity:
Figure 2: Experimental Workflow for Comprehensive Evaluation of this compound Anti-inflammatory Activity
This integrated evaluation approach allows researchers to systematically characterize both the potency and mechanisms of this compound across relevant biological systems. The combination of enzymatic assays, cellular models, and computational analyses provides a comprehensive understanding of its multi-target anti-inflammatory profile, supporting rational therapeutic development for specific inflammatory conditions.
Purpose: To evaluate the ability of this compound to inhibit prostaglandin E2 production in cellular systems. Materials:
Procedure:
Validation Notes: this compound typically demonstrates IC50 values in the low micromolar range (1-10 μM) in this assay. Include indomethacin (10 μM) as a positive control, which should show 70-90% inhibition. Ensure DMSO concentrations are consistent across all treatments [5] [6] [7].
Purpose: To evaluate molecular interactions between this compound and transforming growth factor beta-activated kinase 1 (TAK1) using computational approaches. Materials:
Procedure:
Validation Notes: this compound should demonstrate superior binding affinity compared to takinib reference compound. Binding energy typically ranges from -9.5 to -11.0 kcal/mol. The compound should maintain stable binding throughout molecular dynamics simulation period [6].
Purpose: To separate, identify, and quantify this compound in cannabis extracts or biological samples. Materials:
Chromatographic Conditions:
Procedure:
Validation Parameters: The method should demonstrate precision with intra-day and inter-day RSD ≤5.29%, accuracy with recovery rates of 82-98%, and limit of detection approximately 1 μg/mL [2].
Table 3: Optimized HPLC Conditions for Cannflavin Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | Phenomenex Luna C18(2) | 150 × 4.6 mm, 3 μm particle size |
| Mobile Phase | Acetonitrile/water (65:35) | Both contain 0.1% formic acid |
| Flow Rate | 1.0 mL/min | Back pressure ~120 bar |
| Detection | 342.4 nm | PDA range: 190-400 nm |
| Temperature | 25°C | Column compartment controlled |
| Injection | 10 μL | Fixed loop injector |
| Run Time | 20 minutes | This compound RT ~8.5 min |
| Linearity | 5-500 μg/mL | R² > 0.99 required |
The multifaceted anti-inflammatory activity of this compound suggests numerous potential research applications and therapeutic directions. For rheumatoid arthritis, this compound's dual inhibition of both TAK1 and prostaglandin production presents a unique opportunity to target multiple pathways driving joint inflammation and destruction. The central position of TAK1 in TNF signaling makes it particularly attractive, as TNF inhibition has proven highly effective in rheumatoid arthritis, albeit with limitations in administration and side effects that this compound might overcome through its oral bioavailability and multi-target approach [6]. Research should focus on combination studies with existing DMARDs (disease-modifying antirheumatic drugs) to evaluate potential synergistic effects that might allow dose reduction of conventional agents while maintaining efficacy.
In neuroinflammatory and neurodegenerative conditions, this compound's inhibition of KMO presents a novel mechanism to shift tryptophan metabolism toward neuroprotective metabolites. This approach may have applications in Parkinson's disease, Alzheimer's disease, and multiple sclerosis, where neuroinflammation and excitotoxicity contribute to disease progression. The ability of this compound to modulate the kynurenine pathway suggests potential for addressing the neurotoxic branch of tryptophan catabolism that has been implicated in these disorders [3] [4]. Research should prioritize blood-brain barrier penetration studies and efficacy evaluation in relevant animal models of neurodegeneration. Additionally, the anti-ferroptosis and anti-glycation activities demonstrated in keratinocyte models suggest potential applications in inflammatory skin conditions and skin aging, where oxidative stress and carbonyl species contribute to pathology [8].
From a drug development perspective, the recent achievement of gram-scale purification of this compound from hemp aerial material has removed a major barrier to preclinical development [3] [4]. This advance enables more extensive ADMET profiling, formulation development, and in vivo efficacy studies. The favorable drug-likeness properties predicted in silico, including good gastrointestinal absorption and minimal toxicity liabilities, support continued investment in development. Future research directions should include structural optimization to improve potency and pharmacokinetic properties, formulation development for enhanced bioavailability, and investigation of potential synergies with other cannabis-derived compounds in accordance with the entourage effect concept.
Cannflavin A (CFA) is a prenylated flavonoid uniquely found in Cannabis sativa L., first isolated in 1985 and identified as a novel inhibitor of prostaglandin production in cultured rheumatoid synovial cells [1] [2] [3]. Unlike cannabinoids, CFA possesses a distinct flavone structure with a geranylated side chain on the A ring, contributing to its enhanced lipophilicity and biological activity [3] [4]. These Application Notes provide researchers and drug development professionals with detailed methodologies for evaluating CFA's anti-inflammatory properties, specifically its inhibition of the PGE2 signaling pathway. PGE2, the most abundant prostaglandin in humans, is a key lipid mediator in inflammation, pain, fever, and neurological diseases, making its regulatory pathways prime targets for therapeutic intervention [5] [6].
Prostaglandin E2 is synthesized from arachidonic acid by cyclooxygenase (COX-1 and COX-2) and prostaglandin E synthase (PTGES) enzyme families [5]. It exerts its biological functions primarily by binding to four G-protein coupled receptors (EP1-EP4), which are differentially expressed across tissues and have varying affinities for PGE2, leading to diverse physiological effects [5]. Inhibition of prostaglandin production has long been an important strategy for anti-inflammatory and analgesic treatments, with COX enzymes serving as the primary target for non-steroidal anti-inflammatory drugs (NSAIDs) [5].
CFA has been identified as a potent inhibitor of prostaglandin production, specifically targeting key enzymes in the eicosanoid pathway. Research indicates CFA inhibits both microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), enzymes crucial in the formation of PGE2 and leukotrienes, respectively [4]. This dual inhibition profile is particularly significant as it may offer a therapeutic advantage over traditional NSAIDs by potentially reducing side effects associated with COX inhibition while simultaneously blocking multiple inflammatory pathways. A recent study also identified CFA as an inhibitor of kynurenine-3-monooxygenase (KMO), an enzyme in the neurotoxic kynurenine pathway, with an IC₅₀ of 29.4 μM, suggesting a broader regulatory role in inflammation and neurodegeneration [7].
Table 1: Key Molecular Targets of this compound in Inflammatory Pathways
| Target Enzyme | Reported IC₅₀ Values | Biological Consequence | Experimental System |
|---|---|---|---|
| Prostaglandin E2 Production | Not specified | Inhibition of PGE₂ synthesis | Cultured rheumatoid synovial cells [1] |
| mPGES-1 | Potent inhibition | Reduced conversion of PGH₂ to PGE₂ | In vitro enzyme assay [4] |
| 5-Lipoxygenase (5-LOX) | Potent inhibition | Reduced leukotriene synthesis | In vitro enzyme assay [4] |
| Kynurenine-3-monooxygenase (KMO) | 29.4 μM | Shift from neurotoxic to neuroprotective kynurenines | In vitro enzymatic assay [7] |
This protocol describes the extraction, separation, and quantification of this compound from plant material using HPLC-PDA, adapted from a recently validated method [8].
The method demonstrates excellent performance characteristics [8]:
This protocol is suitable for high-throughput screening of CFA's effect on PGE2 production in cell-based systems.
This protocol determines the direct binding affinity (KD) of CFA to target proteins like KMO, providing mechanistic insights [7].
Table 2: Summary of this compound's Documented Biological Activities
| Activity | Experimental Model | Key Findings/Outcome | Reference |
|---|---|---|---|
| Anti-inflammatory | Cultured rheumatoid synovial cells | Inhibition of PGE2 production; distinct from cannabinoids. | [1] [2] |
| Neuroprotective | PC12 cells (Amyloid β model) | Biphasic (hormetic) effect: protection at <10 μM, toxicity at higher concentrations. Inhibits Aβ fibrillation. | [4] |
| KMO Inhibition | In vitro enzymatic assay | IC₅₀ = 29.4 μM; binds to KMO with KD of 41 μM; shifts kynurenine pathway towards neuroprotection. | [7] |
| Anti-proliferative | Bladder cancer & glioblastoma cell lines | Demonstrated synergistic effects with cannabinoids; potential as a therapeutic agent. | [8] |
The following diagram illustrates the primary inflammatory pathway targeted by this compound and the key experimental approaches for its study:
Diagram 1: PGE2 Pathway and Experimental Analysis of this compound. This compound (blue) primarily inhibits mPGES-1, reducing PGE2 production. Key methodologies (green) for studying its extraction, activity, and binding are shown.
This compound represents a promising non-cannabinoid phytochemical from Cannabis sativa with a multi-target anti-inflammatory profile. The protocols outlined herein—for its quantification, activity assessment, and mechanistic binding studies—provide a robust framework for researchers to systematically evaluate its therapeutic potential. Future work should focus on in vivo validation of its efficacy and safety, and further exploration of its synergistic effects with other cannabis constituents.
Introduction Cannflavins A, B, and C are prenylated flavonoids endemic to Cannabis sativa L. These compounds exhibit significant biological activities, notably potent anti-inflammatory effects through the inhibition of prostaglandin E2 production, which surpasses that of traditional aspirin [1]. Cannflavin A (CF-A) is often the most abundant in plant material [2]. Their analysis, however, is complicated by low natural concentrations and potential matrix interference. This application note details two validated chromatographic methods—Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)—to provide reliable detection and quantification of this compound for research and development purposes.
Experimental Protocols
1. Liquid Chromatography-Mass Spectrometry (LC-MS) Method This method provides high sensitivity and selectivity for cannflavin analysis, ideal for complex matrices like topical formulations and nutraceutical products [3] [1].
1.1. Instrumentation and Conditions
1.2. Sample Preparation
1.3. Standards and Calibration
The following workflow summarizes the LC-MS method protocol:
2. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) Method This method offers a robust and accessible alternative for laboratories without mass spectrometry capabilities, suitable for routine analysis of plant chemovars [2].
2.1. Instrumentation and Conditions
2.2. Sample Preparation
2.3. Standards and Calibration
The workflow for the HPLC-PDA method is outlined below:
Data Presentation: Method Comparison and Validation
The key quantitative performance data for both methods are summarized in the table below for easy comparison.
Table 1: Comparison of Validated Analytical Methods for this compound
| Parameter | LC-MS Method [3] [1] | HPLC-PDA Method [2] |
|---|---|---|
| Detection Principle | Mass Spectrometry (MS) | Photodiode Array (PDA) |
| Linearity Range | Not fully specified (LLOQ: 0.5 µg/mL) | 5 - 500 µg/mL |
| Limit of Detection (LOD) | 0.25 µg/mL | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | Inferred from range |
| Precision (% RSD) | Suitable (per validation) | Intra-day & Inter-day ≤ 5.29% |
| Accuracy (% Recovery) | Suitable (per validation) | 82% - 98% |
| Key Advantage | High sensitivity & selectivity for complex matrices | Cost-effective, accessible for routine analysis |
Discussion The choice between the LC-MS and HPLC-PDA methods depends on the specific application requirements. The LC-MS method is superior for applications demanding high sensitivity, such as quantifying cannflavins in low-concentration samples like topical formulations where matrix effects are significant [3] [1]. Its use of a deuterated internal standard (CBD-D3) further enhances quantification accuracy. In contrast, the HPLC-PDA method provides a wider linear dynamic range (5–500 µg/mL), making it excellent for profiling cannflavins across different cannabis chemovars where concentrations can vary greatly [2]. It is a robust and cost-effective solution for quality control in cannabis testing laboratories.
Conclusions These two validated methods provide the scientific community with reliable tools for the quantification of this compound. The LC-MS method meets the need for high sensitivity and specificity, while the HPLC-PDA method offers a practical and precise alternative for standard laboratory settings. Employing these protocols will facilitate further research into the therapeutic potential and chemical profiling of this promising class of cannabis-derived compounds.
References
This compound is a prenylated flavonoid uniquely found in Cannabis sativa L., first identified in 1985 alongside its analogues Cannflavin B and C. [1] [2] These specialized compounds are characterized by a methoxyluteolin backbone with either geranyl or prenyl side chains attached at the C-6 position. [1] [3] this compound specifically features a geranyl group, significantly enhancing its lipophilicity and potential for membrane permeability and receptor binding compared to non-prenylated flavonoids. [3] [4]
Research has revealed that this compound possesses potent anti-inflammatory properties, demonstrating remarkable inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) with an IC₅₀ of 1.8 μM and suppression of 12-O-tetradecanoylphorbol-13-acetate-induced PGE₂ release (IC₅₀ = 0.7 μM). [2] [5] This anti-inflammatory activity is reported to be approximately 30 times more potent than aspirin, highlighting its significant therapeutic potential. [6] Beyond inflammation, preliminary studies indicate promising neuroprotective, anti-glycation, anti-ferroptosis, and anti-proliferative activities, suggesting potential applications in neurodegenerative diseases, cancer, and aging-related skin conditions. [7] [2]
Despite this promising therapeutic profile, this compound occurs in relatively low abundance in cannabis plants (typically 0.07–0.14% in inflorescences based on dry weight), presenting significant challenges for isolation and large-scale study. [1] [2] This scarcity has hampered research progress and underscores the critical importance of optimized extraction and purification methodologies to obtain sufficient quantities for comprehensive pharmacological investigation and drug development. [1]
Solvent selection is a critical factor in conventional extraction of this compound, with medium-polarity solvents demonstrating optimal efficiency for recovering these semi-polar compounds. Ethanol-water mixtures, particularly 50-95% ethanol, have proven highly effective for extracting this compound while maintaining safety profiles suitable for pharmaceutical applications. [6] [8] The extraction process typically begins with raw material preparation involving drying and grinding of cannabis aerial parts (flowers and leaves) to a particle size of 250-1700 μm to enhance surface area and improve extraction efficiency. [6]
A defatting pretreatment is often recommended using non-polar solvents such as petroleum ether, n-hexane, or n-heptane for 2-4 hours to remove lipophilic interferents like chlorophyll and waxes. [6] This step significantly improves downstream processing by reducing pigment contamination and improving purification efficiency. Following defatting, the plant material is subjected to exhaustive extraction using 5-20 volumes (w/v) of ethanol-water mixtures (50-95% ethanol) through cold soaking or hot reflux extraction for 1-3 hours, repeated 1-4 times to maximize yield. [6] The combined extracts are then concentrated under reduced pressure (45-55°C, -0.06 to -0.08 MPa) to a final ethanol concentration of 50-70% before further purification. [6]
Ultrasound-assisted extraction (UAE) has demonstrated superior efficiency for this compound recovery compared to conventional methods. The mechanical effects of ultrasound—including cavitation, microturbulence, and compression—disrupt plant cell walls, enhancing mass transfer and reducing extraction time. [8] When optimized, UAE can increase extraction yields by approximately 15% for total flavonoids compared to conventional maceration using the same solvent. [8] Key parameters for UAE optimization include:
Supercritical fluid extraction (SFE), particularly using CO₂, offers an alternative advanced method with tunable selectivity by modifying temperature and pressure parameters. [9] While SFE effectively recovers cannabinoids, studies indicate it may yield lower concentrations of this compound compared to alcoholic solvent extraction, though it produces cleaner extracts with minimal solvent residues. [9] The "tunability" of SFE allows for targeted fractionation of specific compound classes, potentially enabling selective enrichment of cannflavins through parameter optimization.
Table 1: Comparison of Extraction Techniques for this compound
| Extraction Method | Solvent System | Temperature | Time | Relative Efficiency | Key Advantages |
|---|---|---|---|---|---|
| Conventional Maceration | 50-95% Ethanol-water | 25-78°C | 1-4 hours | Baseline | Simple, scalable, low equipment cost |
| Soxhlet Extraction | 95-100% Ethanol | 78°C | 6-24 hours | Moderate | Continuous extraction, high throughput |
| Ultrasound-Assisted Extraction (UAE) | 50-95% Ethanol-water | 40-60°C | 15-45 minutes | High (115% of conventional) | Rapid, efficient, lower solvent consumption |
| Supercritical CO₂ | CO₂ with ethanol modifier | 40-60°C | 30-90 minutes | Variable | Clean extracts, tunable selectivity |
For large-scale production of high-purity this compound, a multi-step purification process has been developed capable of processing 300-1200 kg of raw hemp flower and leaf material. [6] This protocol employs a combination of crude extraction, macroporous resin chromatography, and crystallization to produce this compound with purity exceeding 95%. [6]
The initial extraction follows the conventional methods described previously, using 50-95% ethanol-water solutions with a material-to-solvent ratio of 1:5-1:20 (w/v). The combined extracts are concentrated to approximately 50-70% ethanol content, then subjected to sedimentation overnight or centrifugation to remove insoluble particulates. [6] The clarified supernatant is then processed through macroporous adsorption resin chromatography, which represents the most critical purification step.
Resin selection is crucial for efficient this compound recovery, with preferred resins including AB-8, D-101, HPD700, XAD2, XDA-8, LSA-7, D-941, DM-130, ADS600, ADS-17, SP-825, HPD-600, or SP825. [6] These resins should have a micropore size of 7-11 nm (optimally 8-10 nm) to enable selective this compound adsorption while excluding larger impurities. The resin quantity should be 10-75% of the initial raw material mass, optimally 18-53%. [6] The purification sequence involves:
The concentrated eluate is then treated with non-polar solvent III (e.g., n-hexane, n-heptane, petroleum ether, ethyl acetate, or higher fatty alcohols) to precipitate this compound. [6] The precipitate is collected and crystallized from methanol, yielding pale yellow needles of high-purity this compound suitable for pharmaceutical applications. [1] [6]
Robust analytical methods are essential for quality control and standardization of this compound extracts. A validated HPLC-UV/PDA method has been developed specifically for simultaneous quantification of Cannflavins A, B, and C in cannabis chemovars. [3] [4] The method employs a Luna C18 column (150 × 4.6 mm, 3 μm) with isocratic elution using acetonitrile and water (65:35, v/v), both containing 0.1% formic acid, at a flow rate of 1 mL/min. [3] [4] Detection is set at 342.4 nm, the maximum absorbance wavelength for cannflavins, with a total run time of 20 minutes. [3] [4]
This method has been rigorously validated according to ICH guidelines, demonstrating excellent linearity (R² > 0.99) across the concentration range of 5-500 μg/mL for all three cannflavins. [3] [4] Method validation confirmed precision with intra-day and inter-day relative standard deviations (%RSD) ≤5.29%, and accuracy with recovery rates ranging from 82% to 98%. [3] [4] The method has been successfully applied to quantify cannflavins in various cannabis chemovars, revealing that this compound is typically the most abundant, ranging from 15.2 to 478.38 ppm in the examined samples多元化. [3]
While HPLC-UV/PDA offers practical utility for routine analysis, UHPLC coupled with Q-Orbitrap high-resolution mass spectrometry provides enhanced sensitivity and selectivity for comprehensive cannflavin profiling, particularly in complex matrices. [3] [4] Additionally, targeted 1H NMR profiling has been employed for simultaneous analysis of cannabinoids and cannflavins, offering complementary structural information without requiring complete chromatographic separation. [3] [4]
Table 2: Analytical Methods for this compound Quantification
| Analytical Method | Separation Conditions | Detection | Linear Range | Applications | Advantages |
|---|---|---|---|---|---|
| HPLC-UV/PDA | C18 column, ACN/water (65:35) + 0.1% FA, isocratic | UV 342.4 nm | 5-500 μg/mL | Routine analysis of plant extracts | Robust, cost-effective, validated |
| UHPLC-Q-Orbitrap HRMS | C18 column, ACN/water gradient | High-resolution MS | Not specified | Polyphenolic fractions in inflorescences | High sensitivity, compound identification |
| 1H NMR profiling | None required | NMR spectroscopy | Not specified | Simultaneous cannabinoid and flavonoid analysis | Structural information, no separation needed |
Objective: To isolate high-purity this compound from Cannabis sativa aerial parts using scalable methodology. [6]
Materials and Equipment:
Procedure:
Raw Material Preparation:
Defatting Pretreatment:
Ethanol Extraction:
Concentration and Clarification:
Macroporous Resin Chromatography:
Crystallization:
The following workflow diagram illustrates the complete extraction and purification process:
Several factors significantly impact this compound yield and should be optimized for specific source materials:
The extraction and purification methodologies outlined in this application note provide robust protocols for obtaining this compound from Cannabis sativa with purity levels suitable for pharmaceutical development. The combination of ethanol-water extraction followed by macroporous resin chromatography and crystallization represents a scalable approach that can be implemented at both research and industrial scales. [6]
Despite these advances, the inherent low abundance of this compound in natural cannabis sources remains a significant challenge. [1] [2] Future efforts should focus on strain selection (identifying cannflavin-rich chemovars), biosynthetic pathway engineering, and alternative production platforms such as microbial biotransformation or tissue culture to ensure sustainable supply for clinical development. [1] [2] Additionally, further research is needed to fully elucidate the mechanisms of action, pharmacokinetic profiles, and therapeutic windows of this compound to facilitate its transition from botanical curiosity to clinically validated therapeutic agent.
The integration of optimized extraction methodologies with validated analytical techniques creates a foundation for quality control and standardization of this compound-containing products, essential for advancing research and ultimately realizing the clinical potential of this promising natural product.
This compound is a prenylated flavonoid uniquely found in Cannabis sativa L. that has gained significant research interest due to its potent biological activities. Unlike common cannabinoids, this compound belongs to a specialized class of flavonoids that incorporate lipophilic prenyl side chains, which significantly enhance their bioavailability and biological activity profiles. Research has demonstrated that cannflavins exhibit anti-inflammatory activity that is approximately thirty times more potent than aspirin, making them compelling candidates for therapeutic development [1] [2]. These compounds are synthesized in Cannabis sativa through a branch point from the phenylpropanoid pathway, with a single prenyltransferase converting chrysoeriol to this compound and B [1].
Recent investigations have revealed that this compound possesses a remarkably diverse pharmacological profile extending beyond its well-documented anti-inflammatory properties. Studies indicate significant anti-cancer effects in bladder cancer models, where this compound demonstrated concentration-dependent cytotoxicity against transitional cell carcinoma lines T24 and TCCSUP [3]. Additionally, it has shown promising neuroprotective properties in models of Alzheimer's disease by inhibiting amyloid β fibrillization and protecting against Aβ-mediated neurotoxicity [4]. More recent research has uncovered its ability to inhibit ferroptosis (an iron-dependent form of cell death) in human keratinocytes, suggesting potential applications in dermatology and aging-related skin conditions [5]. The compound has also been identified as an effective inhibitor of kynurenine-3-monooxygenase (KMO), a key enzyme in the neurotoxic branch of the kynurenine pathway, with an IC50 of 29.4 μM, positioning it as a potential therapeutic for neuroinflammatory and neurodegenerative disorders [6].
Table 1: Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay Method | Key Findings | IC50/Effective Concentration | Reference |
|---|---|---|---|---|---|
| HaCaT | Human keratinocytes | MTT assay | Inhibition of ferroptosis induced by erastin + RCSs | 0.625-20 µM (dose-dependent protection) | [5] |
| T24 | Bladder transitional cell carcinoma | AlamarBlue | Concentration-dependent reduction in cell viability | ~40 µM (48h treatment) | [3] |
| TCCSUP | Bladder transitional cell carcinoma | AlamarBlue | Concentration-dependent reduction in cell viability | ~60 µM (48h treatment) | [3] |
| HBlEpC | Non-tumorigenic human bladder epithelial cells | AlamarBlue | Lower cytotoxicity in normal cells vs. cancer cells | >100 µM (48h treatment) | [3] |
| PC12 | Rat neuronal cells | MTT assay | Biphasic response: neuroprotection at low concentrations, toxicity at high concentrations | Neuroprotection: <10 µM; Toxicity: >10 µM | [4] |
Table 2: Synergistic Cytotoxicity of this compound in Combination with Other Compounds
| Combination Partner | Cell Line | Observed Effect | Key Implications | Reference |
|---|---|---|---|---|
| Gemcitabine | T24 bladder cancer | Additive to synergistic effects depending on concentrations | Potential for combination therapy enhancement | [3] |
| Cisplatin | T24 bladder cancer | Additive to synergistic effects depending on concentrations | May allow dose reduction of conventional chemotherapeutics | [3] |
| Δ9-THC | T24 bladder cancer | Synergistic cytotoxicity | Enhanced efficacy of cannabinoid-based therapies | [3] |
| Cannabidiol (CBD) | T24 bladder cancer | Synergistic cytotoxicity | Potential for multi-target cannabis-derived formulations | [3] |
| Cannabichromene (CBC) | T24 bladder cancer | Synergistic cytotoxicity | Expanded therapeutic potential of minor cannabinoids | [3] |
Purpose: This protocol describes the assessment of this compound's protective effects against RCSs and erastin-induced ferroptosis in human keratinocytes (HaCaT cells) [5].
Materials and Reagents:
Procedure:
Technical Notes:
Purpose: This protocol evaluates the direct cytotoxic effects of this compound on bladder cancer cell lines and its potential synergistic interactions with chemotherapeutic agents and cannabinoids [3].
Materials and Reagents:
Procedure:
Technical Notes:
Figure 1: Multi-Target Mechanisms of this compound. The diagram illustrates this compound's interactions with key molecular targets across inflammatory, neuroprotective, and cell death pathways.
Figure 2: Comprehensive Workflow for this compound Cytotoxicity Assessment. The diagram outlines the key stages in evaluating this compound's cytotoxic effects, from initial preparation to advanced mechanistic characterization.
The accumulating evidence on this compound's cytotoxic properties positions it as a promising multi-target therapeutic candidate for various pathological conditions. The concentration-dependent cytotoxicity observed in bladder cancer cells, coupled with selective sparing of non-tumorigenic bladder epithelial cells, suggests a favorable therapeutic window worthy of further investigation [3]. The consistent demonstration of synergistic interactions with conventional chemotherapeutic agents (gemcitabine, cisplatin) and other cannabinoids provides a strong rationale for developing combination therapies that could enhance efficacy while reducing side effects through dose reduction.
The biphasic response observed in neuronal cells—neuroprotective at low concentrations (<10 μM) yet cytotoxic at higher concentrations (>10 μM)—highlights the importance of careful dose optimization for different therapeutic applications [4]. This biphasic nature is particularly relevant for potential neurodegenerative applications where long-term treatment would be required. Additionally, the anti-ferroptotic activity demonstrated in keratinocytes suggests potential applications in dermatological conditions and aging-related skin disorders where ferroptosis has been implicated [5].
From a technical perspective, researchers should remain cognizant of methodological considerations when evaluating this compound's cytotoxicity. The choice of assay method can significantly impact results, as some flavonoids can interfere with certain assays like MTT by affecting formazan formation or succinate dehydrogenase activity [7]. Employing multiple complementary assessment methods (MTT, AlamarBlue, caspase activation, etc.) provides a more comprehensive and reliable evaluation of cytotoxic effects. Furthermore, the physiological relevance of model systems should be considered, with increasing evidence supporting the use of three-dimensional culture models that better recapitulate in vivo conditions [8].
Future research directions should prioritize in vivo validation of this compound's cytotoxic and protective effects, ADMET profiling to understand its pharmacokinetic behavior, and mechanistic deep-dive studies to elucidate its precise molecular targets. The recent development of gram-scale purification methods for this compound should facilitate these more extensive investigations by overcoming previous supply limitations [6]. As research progresses, this compound represents not only a promising therapeutic candidate but also an important chemical probe for understanding the biological roles of prenylated flavonoids in health and disease.
This compound is a prenylated flavonoid unique to Cannabis sativa L., recognized for its potent anti-inflammatory properties through microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition with an IC50 of 0.7 μM [1]. Despite its significant therapeutic potential, research and development efforts face substantial challenges due to its exceptionally low natural abundance in plant material. This compound typically constitutes only 0.07–0.14% of dried hemp inflorescences by weight, with even lower concentrations in other plant parts [2] [3]. This technical guide provides evidence-based solutions for optimizing this compound extraction yields, verifying analytical methods, and troubleshooting common experimental issues for researchers and drug development professionals.
The chemical complexity of cannabis extracts further complicates this compound isolation, as it co-occurs with numerous interfering compounds including cannabinoids, terpenes, and other flavonoids [4]. Successful extraction requires addressing both the intrinsic low abundance and the selective separation from these matrix components. The following sections present comprehensive protocols and methodologies validated in recent scientific literature to overcome these challenges.
Table 1: Performance Comparison of this compound Extraction Methods
| Method | Optimal Conditions | Key Advantages | Reported Yield | Reference |
|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | 150°C, 23 min, 1:28.5 solid-to-solvent ratio | Enhanced efficiency, reduced time, green solvent (water) | 8.98 mg QE/g dw TFC* | [5] |
| RSM-Optimized Reflux | 86.87°C, 165.96 min, 46.59% ethanol, 1:24.7 solid-to-liquid ratio | High cannflavin specificity, established methodology | 5.51 mg/g total flavonoids | [3] |
| Ethanol Maceration | Room temperature, dynamic maceration | Simplicity, broad compound extraction | 0.07-0.14% in inflorescences | [4] |
| Sequential Solvent Extraction | Hexane → CH₂Cl₂ → EtOAc → EtOH → EtOH:H₂O (1:1) | Selective fractionation, impurity reduction | Effective for isolation | [2] |
*TFC = Total Flavonoid Content; QE = Quercetin Equivalents; dw = dry weight
Recent studies demonstrate that microwave-assisted extraction (MAE) significantly improves this compound recovery compared to conventional methods. The optimal MAE conditions identified through Box-Behnken design response surface methodology are extraction temperature of 150°C, extraction time of 23 minutes, and solid-to-solvent ratio of 1:28.5 g-dried sample/mL using water as solvent [5]. This approach achieves a total flavonoid content of 8.98 mg QE/g dry weight, representing one of the most efficient green extraction methods currently available.
For ethanol-based reflux extraction, rigorous optimization using response surface methodology has identified precise parameters that maximize this compound yield. The optimal conditions include ethanol concentration of 46.59%, extraction temperature of 86.87°C, extraction time of 165.96 minutes, and solid-to-liquid ratio of 1:24.7 g/mL [3]. This method specifically targets flavonoid compounds with high selectivity, yielding 5.51 mg/g total flavonoids from cannabis material.
The selection of appropriate source material critically influences this compound yield. Research indicates that cannabis inflorescences contain the highest concentration of this compound (0.07-0.14%), followed by leaves (0.34-0.44% total flavonoids) [3]. Among different chemotypes, CBD-rich varieties generally show higher this compound content, though significant variation exists between cultivars [6] [4]. Drying and grinding the plant material to a consistent particle size (20-40 mesh) before extraction improves solvent penetration and compound recovery [7] [3].
Table 2: Validated HPLC-PDA Parameters for this compound Quantification
| Parameter | Specification | Validation Data |
|---|---|---|
| Column | Luna C18 (150 × 4.6 mm × 3 μm) | - |
| Mobile Phase | Acetonitrile/water (65:35 v/v) both with 0.1% formic acid | - |
| Flow Rate | 1 mL/min | - |
| Detection Wavelength | 342.4 nm | - |
| Injection Volume | 10 μL | - |
| Run Time | 20 minutes | - |
| Linearity Range | 5–500 ppm | R² > 0.99 |
| Precision (% RSD) | Intra-day ≤0.81%, Inter-day ≤5.29% | - |
| Recovery Rate | 82% to 98% | - |
| Limit of Detection | <5 ppm | - |
A robust high-performance liquid chromatography with photodiode array detection (HPLC-PDA) method has been developed and validated specifically for this compound quantification in complex cannabis extracts [8]. The method utilizes a reversed-phase C18 column with isocratic elution, providing excellent separation of this compound from interfering cannabinoids and other flavonoids. Method validation according to ICH guidelines confirms linearity across the 5-500 ppm range (R² > 0.99), with recovery rates of 82-98% and precision of ≤5.29% RSD for both intra-day and inter-day analyses [8].
For sample preparation, extracts should be dissolved in methanol or ethanol and filtered through 0.45 μm membranes before injection. The method successfully resolves this compound (typically ~12.5 minutes), Cannflavin B, and Cannflavin C, allowing for simultaneous quantification when reference standards are available [8]. This protocol represents a significant advancement over earlier methods that struggled with cannflavin detection in cannabinoid-rich matrices.
Q1: Despite optimization, my this compound yields remain low. What factors should I investigate?
Q2: How can I improve this compound detection and quantification in my HPLC analysis?
Q3: What scaling challenges should I anticipate when moving from analytical to preparative extraction?
The following workflow diagrams illustrate the optimized pathway for this compound extraction and verification, integrating the methodologies discussed in this guide:
Figure 1: this compound Optimization and Verification Workflow
This integrated workflow combines the most effective elements from recent research: starting with appropriate material selection, applying optimized extraction parameters, implementing necessary cleanup steps, and concluding with validated analytical verification. Following this structured approach significantly enhances the likelihood of obtaining reproducible, high-quality this compound extracts for research and development purposes.
Successful This compound extraction requires addressing its inherent low abundance through methodical optimization of both extraction and analytical techniques. The protocols outlined in this technical guide—particularly microwave-assisted extraction and RSM-optimized ethanol reflux—provide substantially improved yields over conventional methods. Coupled with the validated HPLC-PDA analytical method, researchers can now reliably quantify this compound content even in complex cannabis extracts. Continued advances in cannabis genomics and biosynthesis may offer alternative production routes in the future, but for plant-based extraction, the integrated workflow presented here represents current best practices for overcoming this compound's low yield challenges.
| Feature | HPLC–UV/PDA Method [1] | LC–MS/MS Assay [2] |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Photodiode Array Detection | Liquid Chromatography Tandem Mass Spectrometry |
| Detection Type | Ultraviolet-Visible Light Absorption | Mass-to-Charge Ratio Detection |
| Linearity Range | 5–500 ppm (μg/mL) [1] | LLOQ: 0.5 μg/mL; LOD: 0.25 μg/mL [2] |
| Run Time | 20 minutes [1] | <20 minutes [2] |
| Mobile Phase | Acetonitrile/Water (65:35 v/v), both with 0.1% Formic Acid [1] | Acetonitrile/Water (83:17) with 0.1% Formic Acid [2] |
| Column | Phenomenex Luna C18(2) (150 × 4.6 mm, 3 μm) [1] | C-18 Analytical Column [2] |
| Key Advantage | Simplicity, accessibility, suitable for routine analysis of higher-concentration samples [1] | Higher sensitivity and selectivity, ideal for trace-level analysis and complex matrices [2] |
Your choice between these methods depends on sensitivity requirements and available equipment. This decision-making and optimization process can be visualized as a workflow:
Here are the detailed methodologies for implementing and optimizing the two main approaches.
This protocol is based on a 2024 study that developed a simple, accurate, and selective method.
This 2023 protocol is designed for detecting cannflavins at trace levels, even in complex matrices like topical formulations.
Q1: My this compound peaks are broad or show poor resolution. What can I do?
Q2: I am not detecting trace levels of this compound in my complex sample. How can I improve signal?
Q3: Why should I use a C18 column, and are there specific brands that work best?
Cannflavin A is a prenylated flavonoid unique to Cannabis sativa. While no studies have directly monitored its degradation over time, its chemical class and research on related cannabis compounds provide strong guidance. The primary strategy is to minimize exposure to the degradation catalysts summarized below.
| Factor | Impact on Stability | Recommended Storage Condition |
|---|---|---|
| Light | High sensitivity; greatest single factor in cannabinoid loss [1]. | Store in darkened (amber) glass vials; protect from light during analytical procedures [1]. |
| Temperature | Significant degradation at room temperature; lower temperatures slow molecular motion and decay. | Store at -20°C or lower for long-term preservation [2] [3]. |
| Oxygen | Air oxidation leads to significant losses; oxidative degradation [1]. | Store under an inert atmosphere (e.g., nitrogen or argon); seal containers tightly. |
| Solvent | Stability in solution is poor, even in ethanol [1]. | Store as a solid (lyophilized) powder; prepare solutions immediately before use [3]. |
You can establish the stability profile of your specific this compound samples using this validated HPLC method.
This method is suitable for the quantitative determination of this compound and related flavonoids [4] [5].
This method has been validated for cannflavins, showing a linear range of 5–500 ppm (R² > 0.99), with intra-day and inter-day precision (%RSD) of ≤5.29% [4] [5].
The following diagram outlines the key steps for conducting a stability study.
Q1: What is the best long-term storage format for this compound? The most stable form is a lyophilized (freeze-dried) solid powder, stored in a sealed, darkened vial under an inert atmosphere (e.g., nitrogen) at -20°C or lower [3] [1]. This minimizes exposure to all major degradation factors.
Q2: How should I prepare and handle this compound solutions? Prepare solutions fresh before use. Use degassed solvents to reduce oxygen content. If stock solutions must be stored, keep them at -20°C for the shortest duration possible, as stability in solution, even in ethanol, is not guaranteed [1].
Q3: I see a reduction in my this compound HPLC peak over time. What is the likely cause? This indicates degradation. The most common causes are, in order of likelihood:
Q4: Are there any known degradation products of this compound? The specific degradation products of this compound have not been characterized in the literature. For stability monitoring, the focus is on the disappearance of the parent compound. If degradation product identification is needed, techniques like LC-MS/MS are required.
The table below summarizes the available quantitative and qualitative solubility information for this compound.
| Solvent | Solubility | Notes & Context |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | (\geq) 30 mg/mL (68.73 mM) [1] | Stated to be soluble, but saturation is unknown. Hygroscopic DMSO may impact solubility [1]. |
| Acetone | Soluble [2] [3] | Frequently mentioned as a solvent for dissolution and stock solution preparation [2] [3]. |
| Methanol & Ethanol | Soluble (in extraction protocols) [4] | Used in various extraction and isolation methodologies described in scientific literature [4]. |
For reliable results in your experiments, here are detailed methodologies and handling guidelines based on current research.
Stock Solution Preparation in DMSO: To prepare a 10 mM stock solution, dissolve 4.365 mg of this compound in 1 mL of DMSO [1]. This solution can be aliquoted and stored sealed at -20°C for approximately one month. For longer-term storage, keep at -80°C for up to six months. It is crucial to avoid repeated freeze-thaw cycles to maintain compound stability [1].
General Handling Recommendations:
If you face challenges with dissolving this compound, consider these steps:
A key reason for the sparse solubility data is that This compound is present at very low levels in the cannabis plant, which has historically hampered large-scale research [4]. Much of the available data comes from suppliers and studies focused on specific extraction or analytical methods, rather than broad solvent screening.
The following diagram outlines the general workflow researchers use to obtain and work with this compound, highlighting where solubility is a critical factor:
For a strong foundation, the following table summarizes a validated HPLC-PDA method specifically developed for the separation and quantification of Cannflavins A, B, and C, as reported in recent literature [1].
| Parameter | Specification |
|---|---|
| Analytical Column | Phenomenex Luna C18 (150 × 4.6 mm, 3 μm) [1] |
| Mobile Phase | Acetonitrile and Water (65:35, v/v), both containing 0.1% formic acid [1] |
| Elution Mode | Isocratic [1] |
| Flow Rate | 1.0 mL/min [1] |
| Column Temperature | 25 °C [1] |
| Detection Wavelength | 342.4 nm [1] |
| Injection Volume | 10 μL [1] |
| Run Time | 20 minutes [1] |
| Linear Range | 5–500 ppm (μg/mL) [1] |
| Key Validation Results | - Linearity: R² > 0.99 [1]
Here are answers to common specific problems you might encounter when working with cannflavins, based on general HPLC troubleshooting principles [2] [3].
Symptom: Peak Tailing
Symptom: Split or Distorted Peaks
Symptom: Retention Time Shifts or Fluctuations
Symptom: Broad Peaks
When the initial method does not yield satisfactory results, follow this structured troubleshooting and optimization workflow. The diagram below outlines the logical process for diagnosing and resolving HPLC issues, based on the symptoms you observe.
This workflow provides a clear, step-by-step path to diagnose common problems. For instance, if you are facing peak tailing, the primary action is to switch to a column with high-purity silica [2]. If your main issue is unstable retention times, the first things to check are sufficient column equilibration and the system for leaks [3].
Coelution occurs when two or more compounds do not fully separate on a chromatographic column. The following table summarizes common symptoms, causes, and solutions based on general HPLC principles and specific cannflavin methods [1].
| Symptom | Possible Cause | Recommended Solution |
|---|---|---|
| Coelution/Overlapping Peaks | Inadequate mobile phase selectivity [1] | Adjust organic solvent ratio (acetonitrile/water) [2] [3]; use mobile phase additives (0.1% formic acid) [2] [4] |
| Suboptimal column selectivity [1] | Use C18 column (e.g., Phenomenex Luna C18) [2]; change column to one with different selectivity [1] | |
| Column degradation | Replace old column; use guard column [1] | |
| Broad Peaks | Contaminated column [1] | Replace guard/analytical column [1] |
| Low column temperature [1] | Increase column temperature [1] | |
| Flow rate too low [1] | Increase flow rate [1] | |
| Peak Tailing | Active sites on column [1] | Use mobile phase additives (e.g., formic acid) [2] [4]; change to a different column chemistry [1] |
| Wrong mobile phase pH [1] | Adjust mobile phase pH [1] | |
| Low Resolution | Incorrect mobile phase composition [1] | Prepare fresh mobile phase; optimize composition via experimental design (DoE) [4] |
| Coeluting interferents | Use selective detection (MS); improve sample clean-up [2] [3] |
This method from recent literature is validated for separating cannflavins A, B, and C [2].
For complex matrices where UV detection is insufficient, LC-MS provides superior selectivity. Here is a core method that can be adapted [3].
The following workflow summarizes the logical process for resolving coelution:
| Solvent | Extraction Efficiency / Yield | Key Characteristics & Advantages |
|---|---|---|
| Acetone | Most effective for flavonoids/Cannflavin A [1] | Provides a cleaner extract with fewer cannabinoids, simplifying subsequent analysis and purification of Cannflavin A [1]. |
| Ethanol (Cryogenic) | High for cannabinoids & terpenes; lower for total extractable matter [2] | Excellent selectivity; reduces co-extraction of chlorophyll and waxes. "Greener" and safer profile [2]. |
| Hydrophobic DES (e.g., Menthol:Lauric Acid) | Comparable or superior to ethanol for CBD/CBDA; fewer impurities [3] | A modern, "green" alternative. Biodegradable, low toxicity, and highly selective, extracting fewer chlorophyll and waxes [3]. |
| Ethyl Acetate | Good (used in sequential Soxhlet extraction) [2] | Effective solvent often used in combination with others for complete plant material extraction [2]. |
Here are detailed methodologies for two of the most effective and relevant extraction approaches.
This method is optimized from a study aiming to analyze hemp-specific phenolics with minimal cannabinoid interference [1].
This protocol, adapted from a study on cryogenic conditions, enhances selectivity for desired compounds while minimizing impurities [2].
The workflow for developing and validating a this compound extraction and analysis method can be summarized as follows:
After extraction, you can quantify this compound yield using this validated HPLC-PDA method [4] [5] [6]:
The main challenge is its low natural abundance in the plant, which is often 100 to 1000 times lower than major cannabinoids like CBD [7] [1]. This can lead to low yields and difficulty in detection. Using a solvent like acetone, which is selective for flavonoids and limits cannabinoid co-extraction, is crucial to mitigate this issue [1].
Cannflavins A, B, and C are a class of prenylated flavonoids that accumulate mainly in the Cannabis sativa L. plant [1]. Cannflavin A (CF-A) is typically the most abundant in the plant material [2] [1].
The core biological activities that make this compound a target for sample preparation are summarized in the table below.
| Biological Activity | Significance for Research |
|---|---|
| Anti-inflammatory [3] [1] [4] | Reported to be a potent inhibitor of prostaglandin E2 production; one study notes its activity is about 30 times greater than aspirin (ASA) [4]. |
| Neuroprotective [5] [1] | Acts as an inhibitor of kynurenine-3-monooxygenase (KMO), an enzyme in the neurotoxic kynurenine pathway, shifting metabolism towards neuroprotective metabolites [5]. |
| Anti-proliferative [1] | Shows potential therapeutic effects against specific cancer cell lines, such as Glioblastoma multiforme [1]. |
Here are detailed methodologies for extracting and purifying this compound, scalable for different research objectives.
This protocol is adapted from a 2022 study that achieved gram-scale purification of this compound for bioactivity testing [5].
The following diagram illustrates the core workflow for this preparation method:
This method is designed for quantifying cannflavins in plant chemovars or extracts, not for bulk isolation [2].
This method was validated per ICH guidelines with a linear range of 5–500 ppm (R² > 0.99) and good recovery rates (82%–98%) [2].
For detection and quantification, LC-MS offers higher sensitivity, while HPLC-UV/PDA is a robust and accessible alternative.
| Method | Key Features | Application & Context |
|---|
| LC-ESI-MS [7] | - Ionization: Positive electrospray (+ESI)
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield during extraction | Inefficient solvent system; inadequate pre-treatment. | Ensure proper defatting with hexane/petroleum ether [6]. Optimize solvent-to-material ratio and consider using 50-95% aqueous ethanol [6]. |
| Co-elution or poor separation in HPLC | Complex matrix interference; suboptimal chromatography. | Use the validated isocratic method (ACN/H₂O with 0.1% formic acid) [2]. Confirm column selectivity (C18, 3μm). |
| Low sensitivity in LC-MS detection | Source contamination; inefficient ionization. | Use cannflavin standards to optimize MS parameters. Note key fragments (e.g., m/z 313 for this compound/B) for confident identification [7]. |
| Inconsistent biological activity results | Impure sample or compound degradation. | Confirm purity via HPLC (>95%) [2]. Store purified this compound in aliquots at -20°C, protected from light. |
The table below compares two recently validated techniques for detecting and quantifying Cannflavin A.
| Parameter | HPLC-UV/PDA Method [1] [2] [3] | LC-MS Method [4] [5] [6] |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Photodiode Array Detection | Liquid Chromatography with Mass Spectrometry |
| Separation Column | Phenomenex Luna C18 (150 × 4.6 mm, 3 μm) [2] [3] | C18 Analytical Column [4] [5] |
| Mobile Phase | Acetonitrile : Water (65:35, v/v), both with 0.1% formic acid [1] [2] | Acetonitrile : Water (83:17, v/v), with 0.1% formic acid [5] [6] |
| Elution Mode | Isocratic [1] [2] | Isocratic [4] [5] |
| Flow Rate | 1.0 mL/min [1] [2] | Not Specified |
| Detection Wavelength | 342.4 nm [1] [2] | Electrospray Ionization (ESI) in Positive Ion Mode [4] [5] |
| Injection Volume | 10 μL [2] | 10 μL [5] |
| Run Time | 20 minutes [2] | < 20 minutes [5] |
| Linear Range | 5 - 500 μg/mL (ppm) [1] [7] | LLOQ: 0.5 μg/mL; LOD: 0.25 μg/mL [5] [6] |
| Precision (RSD) | Intra-day and Inter-day ≤ 5.29% [1] | Suitable stability, sensitivity, and selectivity achieved [6] |
| Accuracy (% Recovery) | 82% - 98% [1] | Not Specified |
| Key Applications | Quantification in plant material and different cannabis chemovars [1] [7] | Detection in complex matrices like hemp extracts and topical formulations [4] [5] |
This method provides a robust and accessible option for routine analysis of plant material [1] [3].
This method offers higher sensitivity and is ideal for complex matrices like extracts and formulations [4] [5] [6].
Low or Unquantifiable this compound Peaks in UV Detection?
How can I improve the sensitivity of my HPLC-UV method?
Should I use Isocratic or Gradient Elution?
The table below summarizes two validated chromatographic methods for detecting and quantifying cannflavins, including this compound.
| Method Attribute | HPLC-PDA Method [1] | LC-ESI-MS Method [2] |
|---|---|---|
| Detection Technique | Photodiode Array (PDA) | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Stationary Phase | Phenomenex Luna C18 (150 × 4.6 mm, 3 μm) | Not Specified in Excerpt |
| Mobile Phase | Acetonitrile/Water (65:35, v/v), both with 0.1% formic acid [1] | Isocratic elution (specific solvents not detailed in excerpt) [2] |
| Flow Rate | 1 mL/min [1] | Not Specified |
| Injection Volume | 10 μL [1] | Not Specified |
| Run Time | 20 min [1] | "Rapidly eluting" [2] |
| Quantification Wavelength | 342.4 nm [1] | Not Applicable |
| Reported Recovery Rates | 82% to 98% [1] | More quantifiable than UV for crude extracts [2] |
| Key Advantage | Simplicity, cost-effectiveness, suitable for routine analysis [1] | Higher sensitivity, better for complex matrices like crude extracts [2] |
Here are common issues and solutions to help you improve your this compound recovery rates.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Recovery in Crude Extracts | Matrix interference from other plant compounds obscuring detection [2]. | Switch to LC-MS detection for superior sensitivity and selectivity in complex samples [2]. |
| Sub-Optimal Extraction | Inefficient solvent system or extraction technique failing to fully release cannflavins. | Use standardized, validated extraction protocols. Optimize solvent polarity (e.g., acetone, ethyl acetate, methanol) [1]. |
| Inadequate Chromatographic Separation | Poorly resolved peaks due to incorrect mobile phase pH or gradient. | Use mobile phase modifiers like 0.1% formic acid to improve peak shape [1]. Fine-tune the acetonitrile-to-water ratio. |
| Low Abundance in Plant Material | Natural variation; cannflavin levels differ significantly between chemovars [1]. | Source plant material from chemovars known to be high in cannflavins. CF-A is typically the most abundant [1]. |
The following diagram outlines a general workflow for the extraction and analysis of this compound, integrating steps from the validated methods. You can use this as a starting point for your own protocols.
For the Extraction and Sample Preparation steps, researchers often use HPLC-grade solvents like acetone, methanol, or ethyl acetate to prepare the crude plant extract [1]. The sample is then typically concentrated and filtered before injection [1].
The core of the Chromatographic Analysis involves using a C18 reverse-phase column with a mobile phase of acetonitrile and water (65:35, v/v), both containing 0.1% formic acid, at a flow rate of 1 mL/min [1]. Isocratic elution is a simple and effective approach for this separation [1] [2].
For Detection, the HPLC-PDA method sets the detector to 342.4 nm, the maximum absorbance wavelength for cannflavins [1]. However, if dealing with complex crude extracts where cannflavins are present in low or unquantifiable amounts by UV, switching to the more sensitive LC-ESI-MS method is recommended [2].
| Compound | Key Molecular Targets | Reported Potency (in pre-clinical models) | Primary Experimental Evidence |
|---|
| Cannflavin A | • microsomal Prostaglandin E2 synthase-1 (mPGES-1) • 5-Lipoxygenase (5-LO) • Transforming Growth Factor-beta-Activated Kinase 1 (TAK1) | ~30 times more potent than aspirin in inhibiting PGE2 release [1] [2] [3] | • In vitro cell-based assays (e.g., inhibition of PGE2 and 5-LO) [1]. • In silico computational modeling (e.g., molecular docking and dynamics simulation with TAK1) [4]. | | Aspirin | • Cyclooxygenase-1 (COX-1) • Cyclooxygenase-2 (COX-2) | Baseline (IC50 for PGE2 release: Used as a reference point for comparison) [1] | • In vitro and in vivo studies confirming irreversible COX-1/COX-2 inhibition [5]. • Extensive clinical trials in humans for various inflammatory conditions [6] [5] [7]. |
The superior potency of this compound is attributed to its ability to simultaneously block multiple pro-inflammatory pathways.
This compound's Multi-Target Mechanism: this compound provides a broader suppression of inflammation by acting on two major pathways in the arachidonic acid cascade: it inhibits mPGES-1 (preventing production of prostaglandin E2) and 5-Lipoxygenase (preventing production of leukotrienes) [1] [3]. A 2023 computational study identified TAK1 as another key target [4]. TAK1 is a central kinase that activates pivotal signaling pathways like NF-κB and MAPK, which control the expression of various inflammatory genes [4]. By inhibiting TAK1, this compound can suppress inflammation at a transcriptional level.
Aspirin's Established Mechanism: Aspirin's primary anti-inflammatory action is the irreversible inhibition of COX-1 and COX-2 enzymes [5]. This blockade prevents the conversion of arachidonic acid into prostaglandins and thromboxanes. While effective, this single-pathway targeting is conceptually narrower than this compound's multi-target approach.
The diagram below illustrates and contrasts these core mechanisms.
The data on this compound's potency comes from specific, reproducible experimental methodologies.
For PGE2 and 5-LO Inhibition: The foundational studies often use cell-based assays [1]. A common protocol involves:
For TAK1 Inhibition (Computational Assessment): The 2023 study used in silico methods [4]:
While the pre-clinical data is promising, several key points are critical for researchers to consider.
The table below summarizes the key characteristics and experimental findings for .
| Flavonoid Name | Chemical Class | Unique Features | Key Reported Bioactivities (with Experimental Data) |
|---|
| Cannflavin A | Prenylated Flavone (Cannabis-specific) | Geranylated side chain [1] | Neuroprotection: Showed hormetic and neuroprotective effects against Amyloid-β-mediated neurotoxicity in PC12 cells. At 10 µM, it increased cell viability by up to 40% and inhibited Aβ fibrillization (Thioflavin T assay and TEM) [2]. Anti-cancer: In bladder cancer cell lines (T24, TCCSUP), it reduced viability, induced apoptosis (caspase-3 cleavage), and reduced invasion by 50% (Matrigel assay). Showed synergistic effects with Gemcitabine, Cisplatin, THC, and CBD [3]. Anti-inflammatory: Computational assessment predicts it as a potent TAK1 inhibitor with superior binding affinity and stability compared to Takinib (Molecular Docking & MD Simulation) [4]. Historically reported to be 30x more effective than aspirin in inhibiting prostaglandin E2 [5]. | | Cannflavin B | Prenylated Flavone (Cannabis-specific) | Prenylated side chain; isomer of Isocannflavin B [1] | Anti-inflammatory: Also reported to have anti-inflammatory activity 30 times greater than aspirin [6] [5]. A derivative (FBL-03G) has shown promise in inducing apoptosis in pancreatic cancer models [3]. | | Apigenin | Common Flavone | Found in chamomile, parsley [6] | Studied for its muscle-relaxing, sedative, and anti-anxiety effects [6]. | | Quercetin | Common Flavonol | Widespread in fruits and vegetables [6] | Known for anti-inflammatory, antioxidant, antiviral, and antifungal effects [6]. | | Luteolin | Common Flavone | Found in celery, thyme [6] | Reported to have powerful antioxidant and anti-cancer effects [6]. | | Orientin | Common Flavone C-glycoside | Present in cannabis and tea plants like rooibos [6] | Has shown potent antioxidant, antibiotic, anti-inflammatory, and anticancer properties in studies [6]. | | Vitexin | Common Flavone C-glycoside | Found in passionflower, hawthorn [6] | Research indicates it can reduce pain and protect brain cells, with potential role in preventing Alzheimer's disease [6]. |
For your reference, here are the detailed methodologies from key studies on this compound.
Neuroprotection against Amyloid-β (Aβ) [2]:
Anti-Cancer Effects in Bladder Cancer [3]:
Computational Assessment as TAK1 Inhibitor [4]:
The following diagrams illustrate the key signaling pathway involved and a generalized experimental workflow based on the cited studies.
The pre-clinical data positions this compound as a highly promising candidate for drug development. Its multi-target action, especially the potent anti-inflammatory activity via TAK1 inhibition and neuroprotection via anti-amyloid aggregation, is notable [2] [4]. The observed synergism with existing chemotherapeutics and cannabinoids suggests potential for combination therapies, which could lower required doses and reduce side effects [3].
However, a significant challenge for drug development is its low natural abundance in the cannabis plant (approximately 0.014% by weight) [5]. Current research is therefore focused on alternative production methods, including:
| Compound | Class | Key Anti-Cancer Effects (Preclinical) | Studied Cancer Models |
|---|
| Cannflavin A | Prenylated Flavonoid | • Induces concentration-dependent cell death [1] • Activates apoptosis (caspase-3 cleavage) [1] • Reduces cancer cell invasion by up to 50% [1] • Shows synergistic effects with chemotherapy (gemcitabine, cisplatin) and cannabinoids (THC, CBD, CBC) [1] | Bladder Transitional Cell Carcinoma [1] | | Δ9-THC | Cannabinoid | • Induces apoptosis and inhibits tumor growth [2] • A partial agonist of cannabinoid receptors CB1 and CB2 [3] [2] | Glioma/GBM [2] | | Cannabidiol (CBD) | Cannabinoid | • Induces apoptosis and inhibits cell migration [1] [2] • Complex pharmacology; negative allosteric modulator of CB1 [2] • Can enhance efficacy of Temozolomide in GBM models [2] | Bladder Cancer, Glioma/GBM [1] [2] | | Cannabichromene (CBC) | Cannabinoid | • Shows synergistic cytotoxicity with Δ9-THC [1] | Bladder Cancer [1] |
For researchers, the methodologies from key studies provide a foundation for experimental design.
1. Cytotoxicity and Synergism Assays (Bladder Cancer Model) A 2022 study investigated this compound's effects on human bladder transitional carcinoma cell lines (T24 and TCCSUP) [1].
2. Anti-Glioblastoma Activity of Cannflavins (2025 Preprint) A 2025 preclinical study on glioblastoma multiforme (GBM) cell lines (A-172 and U-87) provides the latest data on cannflavins [4].
The following diagram illustrates the signaling pathways and cellular processes involved in this compound's anti-cancer effects, synthesized from the described mechanistic findings.
Current evidence positions this compound as a compelling candidate for further investigation.
The table below summarizes key experimental data for Cannflavin A and other anti-inflammatory agents, highlighting differences in potency, toxicity, and research maturity.
| Compound Name | Class | Primary Molecular Target / Mechanism | Reported Potency (IC₅₀ or Effective Concentration) | Therapeutic Index / Safety Notes | Research Phase |
|---|---|---|---|---|---|
| This compound [1] [2] | Prenylated Flavonoid (Natural) | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) inhibitor [2] | IC₅₀: 0.7 μM (PGE2 inhibition); IC₅₀: 1.8 μM (mPGES-1) [2] | ~30x more potent than aspirin in vitro [1]. Low cytotoxicity in HaCaT cells up to 20 μM [3]. | Preclinical (Cell & Animal Models) |
| Naproxen Thiourea Derivative (4) [4] | Synthetic NSAID Derivative | Dual 5-Lipoxygenase (5-LOX) inhibitor [4] | IC₅₀: 0.30 μM (5-LOX); >100 μM (COX-2) [4] | High anti-edematous activity (54% inhibition) with no observed oral toxicity in rats [4]. | Preclinical (Animal Models) |
| Dexamethasone [5] | Synthetic Corticosteroid | Glucocorticoid Receptor Agonist | LC₅₀: 104 μg/mL (Wehi-164 cells) [5] | Lower cytotoxicity (higher LC₅₀) than Diclofenac and Vitamin E in one in vitro model [5]. | Clinical Use |
| Diclofenac [5] | Synthetic NSAID | Non-selective Cyclooxygenase (COX) inhibitor | LC₅₀: 82.3 μg/mL (Wehi-164 cells) [5] | Higher cytotoxicity (lower LC₅₀) than Dexamethasone and Piroxicam in one in vitro model [5]. | Clinical Use |
| Matricaria aurea Extract [5] | Natural Plant Extract | Not Specified in Study | LC₅₀: 1305 μg/mL (Wehi-164 cells) [5] | Highest LC₅₀ (lowest cytotoxicity) among tested agents in one in vitro study [5]. | Preclinical |
For research reproducibility, here are the key methodologies from the cited studies.
This compound Anti-inflammatory Assay [2]:
This compound Cytoprotection Assay [3]:
Synthetic Derivative Anti-inflammatory & Toxicity Assay [4]:
Cytotoxicity (LC₅₀) & Therapeutic Index Assay [5]:
This compound and synthetic anti-inflammatories work through distinct pathways, which are visualized in the diagram below.
Diagram: Anti-inflammatory Pathways and Drug Targets
The diagram illustrates that this compound provides a targeted approach by inhibiting the mPGES-1 enzyme, which sits downstream of COX-2 in the inflammatory pathway [2]. This mechanism potentially offers a more specific action.
| Cancer Type | Cell Line / Model | Key Findings | Experimental Context | Citation |
|---|
| Bladder Cancer | T24, TCCSUP (human transitional cell carcinoma) | Cytotoxicity: Concentration-dependent reduction in cell viability. Apoptosis: Induced caspase-3 cleavage. Anti-invasion: Reduced cell invasion by ~50% in a Matrigel assay. Synergy: Showed synergistic effects with cannabinoids (THC, CBD, CBC, CBDV) and some chemotherapies (gemcitabine, cisplatin). | In vitro | [1] [2] | | Pancreatic Cancer | Model not specified in provided results | Cytotoxicity: Increased apoptosis in pancreatic cancer cell lines. In Vivo Effect: Delayed local and metastatic tumor progression, increasing survival. | In vitro and in vivo (Note: This study used a derivative of cannflavin B, FBL-03G) | [1] | | Glioblastoma | Model not specified in provided results | Potential Therapeutic Agent: Cited as a promising therapeutic agent for Glioblastoma multiforme. | Preclinical evidence summary | [3] |
For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key methodologies used in the foundational bladder cancer research.
The anti-cancer effects of this compound are attributed to several key biological mechanisms, as illustrated below.
The current evidence positions this compound as a compelling candidate for further anti-cancer research. Key implications and gaps include:
The core structural difference between these two flavones lies in their prenyl side chains, which influences their lipophilicity and biological interactions [1] [2].
| Feature | Cannflavin A | Cannflavin B |
|---|---|---|
| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy-4H-chromen-4-one | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy-4H-chromen-4-one |
| Molecular Formula | C₂₆H₂₈O₆ [3] | Information not specified in sources |
| Molecular Weight | 436.50 g/mol [3] | Information not specified in sources |
| Prenyl Group | Geranyl (C10 chain) [1] | Prenyl (Dimethylallyl, C5 chain) [1] |
| Biosynthetic Precursor | Chrysoeriol + Geranyl Diphosphate (GPP) [4] [5] | Chrysoeriol + Dimethylallyl Diphosphate (DMAPP) [4] [5] |
The following table summarizes the key experimental data on the biological activities of both cannflavins. Much of the data comes from in vitro and animal cell models, and clinical relevance in humans is not yet established.
| Biological Activity | This compound (Experimental Data) | Cannflavin B (Experimental Data) |
|---|---|---|
| Anti-inflammatory | Potent activity; inhibits PGE2 and COX enzymes in PC12 cell line [3]. Shown to be 30 times more effective than aspirin in animal cell models [4] [6]. | Potent activity; inhibits leukotriene production [6] [2]. Also reported to be 30 times more effective than aspirin in animal cell models [2]. |
| Anticancer | Inhibits mPGES-1 in A549 lung cancer cells (IC₅₀ = 1.8 µM) [3]. Activates apoptosis via caspase-3 cleavage [3]. | Its isomer, Isocannflavin B, suppresses breast and pancreatic cancer cell growth, delays tumor progression, and increases survival in animal studies [6] [2]. |
| Neuroprotective | Inhibits Aβ1-42 aggregation (associated with Alzheimer's) at low concentrations in PC12 cells [6] [3]. Interferes with neuronal TrkB signaling [7]. | Information not specified in sources |
| Antiparasitic | Strong antileishmanial activity (IC₅₀ = 10.3 µM) [8]. | Moderate antileishmanial activity (IC₅₀ = 13.6 µM) [8]. Moderate effect against parasites (e.g., from sandfly bites) [2]. |
| Antiviral | Identified in silico as a potential fusion inhibitor for the Dengue virus envelope protein [9]. | Information not specified in sources |
| Enzyme Inhibition | Inhibits kynurenine-3-monooxygenase (KMO) (IC₅₀ = 29.4 µM) [3]. | Information not specified in sources |
The promising data on cannflavins is underpinned by specific laboratory methodologies. Here are details for some of the key experiments cited.
The cannflavins share a common biosynthetic origin within the cannabis plant. The diagram below illustrates this pathway and connects it to one of their primary anti-inflammatory mechanisms in human cells.
For research and development purposes, several practical challenges and opportunities should be noted:
The table below summarizes key experimental findings from recent studies on cannflavin A. Please note that the "Therapeutic Index" typically requires a ratio of toxic to effective dose (TD/ED), which is not yet established. The data here focuses on demonstrated efficacy levels.
| Biological Activity | Experimental Model | Effective Concentration | Key Findings & Comparison | Source |
|---|---|---|---|---|
| Anti-inflammatory | In vitro enzyme assay | Not specified (IC₅₀) | Potency ~30 times greater than aspirin (acetyl salicylate). | [1] |
| Cytotoxicity / Anti-cancer | Human Bladder Cancer Cell Lines (T24, TCCSUP) | Concentration-dependent; up to 100 μM | Induced cell death; activated apoptosis via caspase-3 cleavage. | [2] |
| Anti-invasive | Human Bladder Cancer Cell Lines (Matrigel assay) | Not specified | Reduced cancer cell invasion by ~50%. | [2] |
| Synergistic Cytotoxicity | Bladder Cancer Cell Lines (with Gemcitabine or Cisplatin) | Various combinations | Effects ranged from antagonistic to additive and synergistic, highly dependent on drug concentrations. | [2] |
| Synergistic Cytotoxicity | Bladder Cancer Cell Lines (with cannabinoids like THC, CBD) | Various combinations | Showed synergistic cytotoxic effects. | [2] |
To support the data above and aid in experimental design, here are the methodologies used in the pivotal studies.
Cell Viability and Cytotoxicity Assay [2]
Apoptosis Analysis [2]
Invasion Assay [2]
The following diagrams, created using Graphviz, illustrate the biosynthetic pathway of this compound and its proposed mechanism of action in exerting anti-cancer effects.
Diagram 1: Biosynthesis pathway of this compound in Cannabis sativa. The pathway begins with the common plant flavone Luteolin. The enzyme CsOMT21 catalyzes its conversion to Chrysoeriol, which is then prenylated by the prenyltransferase CsPT3, using dimethylallyl diphosphate (DMAPP) as a donor, to produce the final compound, this compound [1].
Diagram 2: Proposed anti-cancer mechanisms of this compound. This compound exerts cytotoxic effects by inducing programmed cell death (Apoptosis), evidenced by the cleavage of caspase-3. It also reduces the metastatic potential of cancer cells by inhibiting Invasion. Furthermore, it demonstrates Synergistic Effects when combined with standard chemotherapy drugs like gemcitabine and cisplatin, as well as with other cannabis-derived compounds like THC and CBD [2].